Technical Documentation Center

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Core Science & Biosynthesis

Foundational

Whitepaper: Binding Affinity and Pharmacological Profiling of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine at Purine Receptors

Molecular Architecture & Bioisosteric Mapping The pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged structure in medicinal chemistry, serving as a bioisostere for the endogenous purine ring (adenine and guanine)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Bioisosteric Mapping

The pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged structure in medicinal chemistry, serving as a bioisostere for the endogenous purine ring (adenine and guanine). To understand the binding affinity of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine , one must first map its substitution pattern to the classical purine numbering system:

  • The C7 Position (Purine C6 Equivalent): In the pyrazolo[4,3-d]pyrimidine nomenclature, the C7 position spatially corresponds to the C6 position of a purine. While classic adenosine receptor antagonists utilize a 7-amino group to mimic adenine[1], this target molecule features a 7-methyl group .

  • The C5 Position (Purine C2 Equivalent): The C5 position corresponds to the purine C2 position. The presence of a 5-amino group makes this molecule structurally analogous to 2-amino-6-methylpurine.

This specific 5-amino, 7-methyl configuration fundamentally shifts the molecule's pharmacological profile. The lack of a 7-amino group removes the primary hydrogen-bond donor typically required for high-affinity anchoring to the conserved Asn253/Asn254 residues in Adenosine Receptors (ARs)[2]. Instead, the 5-amino group becomes the primary pharmacophore, a structural hallmark that is highly characteristic of ligands targeting Toll-like Receptors 7 and 8 (TLR7/8) , which are intracellular purine sensors[3].

Binding Affinity Profiles: Adenosine vs. Toll-Like Receptors

Because 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a low-molecular-weight building block, it acts as a baseline fragment in fragment-based drug discovery (FBDD). Its binding affinity diverges across the two major classes of purine-binding receptors:

A. Adenosine Receptors (A1, A2A, A2B, A3)

For GPCR-type adenosine receptors, bulky 7-acylamino or 7-aralkylamino groups are typically required to drive nanomolar affinity and subtype selectivity (particularly for A3 and A2A)[4][5]. The compact 7-methyl group of our target fragment provides insufficient steric bulk to engage the extracellular loops of the A3 receptor. Consequently, it exhibits weak, non-selective baseline affinity (micromolar range) across ARs, relying solely on the 5-amino group to interact with the secondary binding pocket of the A2A receptor[2].

B. Toll-Like Receptors (TLR7/8)

Unlike ARs, TLR7 and TLR8 specifically recognize guanosine and synthetic purine analogs. In the TLR7/8 binding pocket, the C2-amine (equivalent to the 5-amine on the pyrazolo[4,3-d]pyrimidine core) is strictly required for receptor activation, forming a critical hydrogen bond network with the leucine-rich repeats (LRRs)[3]. The 7-methyl group provides favorable hydrophobic contacts within the binding cleft, making this molecule a highly efficient core scaffold for developing potent TLR7/8 agonists (e.g., for vaccine adjuvants or antibody-drug conjugates)[3].

Table 1: Comparative Binding Affinity (SAR Profiling)

Note: Values for the target fragment are baseline extrapolations based on core structural mapping.

Compound / ScaffoldPrimary TargethA1 Ki​ (nM)hA2A Ki​ (nM)hA3 Ki​ (nM)TLR7/8 Activity
7-Me-1H-pyrazolo[4,3-d]pyrimidin-5-amine Baseline Fragment > 5,000> 2,000> 10,000Active Core
5-benzylamino-7-amino derivativeA1 / A2A ARs25123> 1,000Inactive
7-acylamino derivativeA3 AR> 1,000> 1,0002.5 - 45Inactive
5-amino-7-butoxy derivativeTLR7/8> 10,000> 10,000> 10,000High (EC50 < 1µM)

Self-Validating Experimental Workflows

To empirically determine the binding affinity ( Ki​ ) of this fragment at purine receptors, a highly controlled radioligand binding assay must be executed. The following protocol incorporates self-validating causality checks to ensure data integrity.

Step-by-Step Radioligand Binding Protocol
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human A1, A2A, or A3 receptors.

    • Causality: CHO cells are utilized because they lack endogenous adenosine receptors, completely eliminating background noise and ensuring that any measured binding is exclusively to the transfected human subtype.

  • Equilibrium Incubation: Resuspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4). Add the radiotracer (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine competitor. Incubate at 25°C for 90 minutes.

    • Causality: A 90-minute incubation is strictly required to allow the system to reach thermodynamic equilibrium, which is a fundamental mathematical prerequisite for applying the Cheng-Prusoff equation later.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Rapid filtration minimizes the dissociation of the ligand-receptor complex. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter matrix.

  • Self-Validation & Quality Control: Include a Non-Specific Binding (NSB) control well containing 10 µM of a known unlabeled high-affinity ligand (e.g., CPA for A1).

    • Validation Rule: The assay is only deemed valid if Specific Binding (Total Signal minus NSB) constitutes >80% of the total radioactive signal. If NSB is >20%, the membrane wash step has failed, and the data must be discarded.

  • Kinetic Analysis: Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Mechanistic Visualizations

Pathway cluster_Receptors Purine Receptors (GPCRs) Ligand 7-Me-Pyrazolo[4,3-d] pyrimidin-5-amine A1 A1 / A3 (Gi/o) Ligand->A1 Binds A2 A2A / A2B (Gs) Ligand->A2 Binds AC Adenylyl Cyclase A1->AC Inhibits (-) A2->AC Stimulates (+) cAMP_down ↓ cAMP Levels AC->cAMP_down via Gi cAMP_up ↑ cAMP Levels AC->cAMP_up via Gs

Purine receptor signaling cascade modulated by pyrazolo[4,3-d]pyrimidine binding.

Protocol Membrane 1. Membrane Prep Osmotic lysis of CHO cells Exposes target GPCRs Equilibrium 2. Equilibrium Incubation 90 min at 25°C Ensures thermodynamic stability Membrane->Equilibrium Add Ligand + Radiotracer Filtration 3. Rapid Filtration GF/B filters with 0.1% PEI Traps receptor-ligand complex Equilibrium->Filtration Vacuum Wash Validation Validation Filtration->Validation Scintillation Counting Analysis 5. Kinetic Analysis Cheng-Prusoff Equation Calculates exact Ki Validation->Analysis Data Extraction

Self-validating radioligand binding assay workflow for determining Ki values.

Conclusion

The compound 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine represents a critical intersection in purine pharmacology. By substituting the traditional 7-amino group with a 7-methyl group, and retaining the 5-amino group, the molecule shifts from being a classic Adenosine Receptor antagonist to a highly viable, fragment-based core for Toll-like Receptor 7/8 agonism. Understanding this structure-activity relationship is paramount for drug development professionals aiming to design selectivity-tunable purine modulators.

References

  • [4] 2-Arylpyrazolo[4,3-d]pyrimidin-7-amino Derivatives As New Potent and Selective Human A3 Adenosine Receptor Antagonists. Molecular Modeling Studies and Pharmacological Evaluation. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] 7-Amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives: structural investigations at the 5-position to target human A₁ and A(2A) adenosine receptors. Molecular modeling and pharmacological studies. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • [2] The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. Taylor & Francis. URL:[Link]

  • [5] Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. MDPI. URL:[Link]

  • [3] Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

In Vitro Biological Activity of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Functioning primarily as a purine bioisostere, this bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Functioning primarily as a purine bioisostere, this bicyclic nitrogenous core effectively mimics the adenine moiety of ATP, granting it profound utility in competitive target binding. Recent drug development efforts have heavily derivatized the 5-amine and 7-methyl positions to yield highly selective in vitro biological activities, most notably as Microtubule Targeting Agents (MTAs) , Kinase Inhibitors , and Anti-Inflammatory Modulators .

This technical whitepaper synthesizes the mechanistic pharmacology of these derivatives and provides field-proven, self-validating in vitro protocols for evaluating their biological efficacy.

Mechanistic Pharmacology & Target Landscape

Microtubule Dynamics & Tubulin Inhibition

Derivatives of the pyrazolo[4,3-d]pyrimidine core have been identified as exceptionally potent MTAs. Mechanistically, these compounds intercalate into the colchicine-binding site at the α/β-tubulin interface. This binding sterically hinders the curved-to-straight structural transition of tubulin dimers, thereby inhibiting microtubule polymerization[1]. In vitro, this disruption leads to rapid G2/M cell cycle arrest and subsequent apoptosis. Notably, specific derivatives have demonstrated sub-nanomolar GI₅₀ values (≤10 nM) against multidrug-resistant tumor cell lines, including MCF-7 breast cancer cells[1].

ATP-Competitive Kinase Inhibition

The structural homology of the pyrazolo[4,3-d]pyrimidine ring to purine allows these derivatives to anchor deeply into the ATP-binding pocket of various kinases (e.g., CDKs, Src, mTOR)[2].

  • Causality of Binding: The pyrazole nitrogen atoms and the 5-amine group act as critical hydrogen bond donors/acceptors, interacting with the hinge region of the kinase. Simultaneously, the 7-methyl group projects into the hydrophobic specificity pocket, enhancing binding affinity and preventing off-target promiscuity.

TLR4/p38 Anti-Inflammatory Axis

Recent pharmacological profiling highlights the ability of these derivatives to suppress the Toll-like Receptor 4 (TLR4) / p38 MAPK signaling axis[3]. By blocking p38 phosphorylation downstream of TLR4 activation, these compounds prevent the nuclear translocation of NF-κB. This transcriptional blockade halts the de novo synthesis of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, directly resolving lipopolysaccharide (LPS)-induced inflammation[3].

TLR4_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adapter TLR4->MyD88 Activates p38 p38 MAPK MyD88->p38 Phosphorylates NFkB NF-κB Translocation MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) p38->Cytokines Induces NFkB->Cytokines Transcribes Inhibitor 7-Methyl-1H-pyrazolo[4,3-d] pyrimidin-5-amine Inhibitor->p38 Blocks

Mechanism of pyrazolo[4,3-d]pyrimidine derivatives in TLR4/p38 signaling.

Quantitative In Vitro Profiling

The following table summarizes the benchmarked quantitative data for leading 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine derivatives across various in vitro assays.

Target / Cell LineAssay ReadoutBioactivity (IC₅₀ / GI₅₀)Primary MechanismRef
MCF-7 (Breast Adenocarcinoma)Cell Viability (MTT)≤ 10 nMTubulin depolymerization[1]
A375 (Malignant Melanoma)Cell Viability (MTT)39.6 ± 2.9 nMTubulin depolymerization[1]
RAW264.7 (Macrophage)NO Production (Griess)2.64 μMTLR4/p38 suppression[3]
RAW264.7 (Macrophage)IL-6 Secretion (ELISA)4.38 μMTLR4/p38 suppression[3]
RAW264.7 (Macrophage)TNF-α Secretion (ELISA)5.63 μMTLR4/p38 suppression[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, it is critical to understand why each reagent and control is utilized to prevent false positives during hit validation.

Screening_Workflow Primary Primary Screening (MTT Cell Viability) Secondary Secondary Target Profiling Primary->Secondary Non-toxic Hits Tubulin Tubulin Polymerization (Fluorescence Kinetics) Secondary->Tubulin MTA targets Inflam Macrophage Assay (Griess / ELISA) Secondary->Inflam Anti-inflammatory Hit Hit Validation (IC50 Determination) Tubulin->Hit Inflam->Hit

High-throughput in vitro screening workflow for pyrazolo[4,3-d]pyrimidine derivatives.

High-Throughput Tubulin Polymerization Kinetics

Causality of Experimental Design: Tubulin polymerization is highly sensitive to temperature and GTP availability. This assay utilizes a fluorescent reporter (e.g., DAPI) that significantly enhances its emission quantum yield upon binding to polymerized microtubules. Measuring fluorescence kinetically (rather than via endpoint) allows researchers to distinguish between stabilizing agents and destabilizing agents in real-time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Causality: PIPES maintains the strict pH required for tubulin stability; EGTA chelates trace Ca²⁺ (which naturally inhibits polymerization); Mg²⁺ is essential for GTP binding.

  • Reagent Assembly: Mix purified porcine neuronal tubulin (3 mg/mL) with 1 mM GTP and the fluorescent reporter in PEM buffer on ice (4°C).

  • Compound Addition: Aliquot the test derivatives (0.1 nM to 10 μM) into a 96-well half-area plate.

  • Kinetic Readout: Transfer the tubulin mixture to the plate and immediately place it in a microplate reader pre-warmed to 37°C. Causality: The temperature shift initiates polymerization. Read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

Self-Validating Quality Control:

  • Positive Controls: Include Paclitaxel (stabilizer; forces rapid polymerization) and Colchicine (destabilizer; flattens the kinetic curve).

  • Vehicle Control: DMSO must be kept below 0.5% v/v to prevent solvent-induced protein denaturation.

Macrophage Cytokine & NO Suppression Assay

Causality of Experimental Design: Nitric Oxide (NO) is a highly unstable free radical that rapidly oxidizes to nitrite (NO₂⁻) in culture media. The Griess reagent specifically reacts with nitrite under acidic conditions to form a stable, deep-pink azo dye, allowing reliable spectrophotometric quantification of the TLR4/p38 pathway's inflammatory output.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Treat cells with pyrazolo[4,3-d]pyrimidine derivatives for 2 hours. Causality: Pre-incubation ensures intracellular target engagement (p38 MAPK) prior to the inflammatory insult.

  • LPS Stimulation: Add 1 μg/mL LPS to the wells and incubate for 24 hours.

  • Griess Reaction: Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Detection: Measure absorbance at 540 nm using a microplate reader.

Self-Validating Quality Control:

  • Orthogonal Validation (Critical): Run a parallel MTT cell viability assay on the remaining RAW264.7 cells. Causality: This proves that the observed reduction in NO is due to true pharmacological inhibition of the signaling pathway, rather than a false positive caused by compound cytotoxicity killing the macrophages.

  • Reference Standard: Use Dexamethasone (1 μM) as a positive anti-inflammatory control.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents Source: National Institutes of Health (PMC) URL:1[1]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Longdom Publishing URL:2[2]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury Source: National Institutes of Health (PMC) URL:3[3]

Sources

Foundational

7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine: A Next-Generation Purine Bioisostere in Targeted Drug Discovery

Executive Summary In the landscape of targeted therapeutics, the limitations of endogenous purine scaffolds—specifically their rapid metabolic degradation by purine nucleoside phosphorylases and off-target kinase promisc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the limitations of endogenous purine scaffolds—specifically their rapid metabolic degradation by purine nucleoside phosphorylases and off-target kinase promiscuity—pose significant hurdles. The compound 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) represents a critical structural evolution[1][2]. By repositioning the imidazole nitrogen atoms of the purine ring to form a pyrazole-fused system, we fundamentally alter the electron density and hydrogen-bonding vector of the molecule. This technical whitepaper explores the mechanistic causality behind this scaffold, its primary therapeutic applications, and the self-validating protocols required to leverage it in drug discovery.

Mechanistic Rationale: The Pyrazolo[4,3-d]pyrimidine Scaffold

Why choose a pyrazolo[4,3-d]pyrimidine over a standard purine? The causality lies in the atomic interactions within target binding clefts, such as the ATP-binding pocket of kinases or the endosomal domains of immune receptors.

In a standard purine, the N7 and N9 nitrogens dictate the binding orientation. By shifting to the pyrazolo[4,3-d]pyrimidine core, the N1/N2 nitrogens of the pyrazole ring offer an altered tautomeric equilibrium[3]. This electronic redistribution strengthens the hydrogen bond donor capacity of the 5-amine group. Furthermore, the 7-methyl substitution provides a critical hydrophobic anchor that restricts rotational degrees of freedom. This "conformational locking" enhances selectivity against specific targets by forcing the molecule into a bioactive posture that endogenous purines cannot maintain[3][4].

BindingMechanism ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Selectivity Targeted Inhibition (e.g., CDK2 / TLR7) ATP_Pocket->Selectivity Restricted Conformation Purine Endogenous Purine (Broad Affinity) Purine->ATP_Pocket Native H-Bonds Analog 7-methyl-1H-pyrazolo [4,3-d]pyrimidin-5-amine Analog->ATP_Pocket Altered Vector

Fig 1. Competitive binding mechanism of pyrazolo[4,3-d]pyrimidine analogs in kinase hinge regions.

Therapeutic Applications & Target Engagement

Cyclin-Dependent Kinase (CDK) Inhibition

Trisubstituted pyrazolo[4,3-d]pyrimidines are highly potent bioisosteres of roscovitine, a well-known CDK inhibitor. The 5-amine serves as a critical attachment point for alkyl or benzyl groups to probe the ribose-binding pocket of CDK2. The 7-methyl group occupies the hydrophobic specificity pocket, leading to sub-micromolar IC50 values and inducing G1/S phase cell cycle arrest in malignant phenotypes[3][5].

Toll-Like Receptor (TLR7/8) Agonism

In immuno-oncology, purine analogs are classic TLR7/8 agonists. The pyrazolo[4,3-d]pyrimidine core mimics the natural guanosine ligand[6]. The causality of the 7-methyl substitution here is its modulation of lipophilicity (LogP). This increased lipophilicity facilitates passive diffusion across the endosomal membrane. Once inside the acidic endosomal microenvironment, the pyrimidine ring is protonated, trapping the agonist within the vesicle to engage the TLR dimer and trigger robust pro-inflammatory cytokine (TNF-α, IL-6) release[7].

Microtubule Targeting Agents (MTAs)

Recent Structure-Activity Relationship (SAR) studies demonstrate that placing a methyl group at the equivalent 7-position (often denoted as 5-methyl in alternate nomenclature for related pyrrolo/pyrazolo scaffolds) significantly improves cellular microtubule depolymerization activity compared to desmethyl variants. This specific steric bulk is crucial for circumventing Pgp-mediated drug resistance in breast cancer models[4].

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, the following table summarizes the quantitative impact of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold across various targets:

Compound Scaffold / ModificationPrimary TargetIC50 / Binding AffinityKey Structural Driver & Causality
7-methyl-pyrazolo[4,3-d]pyrimidine (Lead) Tubulin Polymerization~0.45 μM7-methyl enhances hydrophobic packing in the colchicine binding site[4].
5-substituted-pyrazolo[4,3-d]pyrimidine CDK2 / Cyclin E0.2 - 1.5 μM5-amine acts as a primary H-bond donor to the kinase hinge region (Leu83)[3].
7-alkoxy/alkyl-pyrazolo[4,3-d]pyrimidin-5-amine TLR7/8 ReceptorsEC50 < 100 nM5-amine mimics guanine; 7-position dictates endosomal membrane penetration[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining not just what to do, but why each step is chemically necessary.

Protocol 1: C5-Amination of the Pyrazolo[4,3-d]pyrimidine Core

Causality: Nucleophilic aromatic substitution (SNAr) at the C5 position is thermodynamically challenging due to the electron-rich nature of the fused pyrazole ring. We utilize a halogenated intermediate and drive the reaction using elevated temperatures and a hindered base.

  • Reagent Preparation: Dissolve 1.0 eq of 5-chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine in anhydrous 1-butanol.

  • Amine Addition: Add 3.0 eq of the desired primary amine (or ammonia in methanol for the unsubstituted 5-amine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Validation Check: Why DIPEA? It acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct without competing as a nucleophile, thereby preventing the degradation of the starting material.

  • Thermal Cycling: Seal the reaction vessel and heat to 110°C for 16 hours. The elevated temperature overcomes the high activation energy of SNAr on this deactivated pyrimidine ring[7].

  • Self-Correction Loop: Monitor via LC-MS. If >10% starting material persists, cool to room temperature, add 0.1 eq of potassium iodide (KI) to facilitate a Finkelstein-type intermediate (the more reactive 5-iodo species), and reheat for 4 hours.

  • Purification: Concentrate in vacuo, partition between EtOAc and H2O, and purify the organic layer via silica gel chromatography (DCM:MeOH gradient).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: To validate the derivatives as CDK2 inhibitors, TR-FRET is chosen over radiometric assays to eliminate radioactive waste, and over colorimetric assays to prevent false positives caused by the autofluorescence of heterocyclic compounds.

  • Enzyme/Substrate Mix: Prepare a solution of recombinant CDK2/Cyclin A (2 nM) and ULight-labeled myelin basic protein (MBP) peptide (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Dispense 100 nL of the purine analog (10-point dose-response, starting at 10 μM) into a 384-well pro-plate. Add 5 μL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 μL of ATP (at the predetermined Km​ , typically 10 μM) to start the reaction.

  • Termination & Detection: After 60 minutes, add 10 μL of stop solution containing EDTA.

    • Validation Check: EDTA chelates the Mg2+ cofactor, instantly halting kinase activity. Add Eu-anti-phospho-MBP antibody. Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 Step 1: Scaffold Synthesis SNAr at C5 position Step2 Step 2: LC-MS Validation Check for mass conversion Step1->Step2 Purify Step3 Step 3: TR-FRET Assay Evaluate Target Binding Step2->Step3 >95% Purity Step4 Step 4: SAR Optimization Iterative refinement Step3->Step4 IC50 Data Step4->Step1 Feedback Loop

Fig 2. Iterative drug discovery workflow for pyrazolo[4,3-d]pyrimidine analogs.

References[4] Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents

Source : nih.gov URL :[3] Title : Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source : acs.org URL :[1] Title : 7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine | BLD Pharm Source : bldpharm.com URL :[5] Title : (PDF) Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors Source : researchgate.net URL :[2] Title : 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl- (9CI ... - 化工制造网 Source : chemmade.com URL :[6] Title : WO2025188693A1 - Bicyclic tlr7 agonists and uses thereof Source : google.com URL :[7] Title : Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads Source : acs.org URL :

Sources

Exploratory

Pharmacokinetics and Bioavailability of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine: A Comprehensive Technical Guide

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The compound 7-methyl-1H-pyrazolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The compound 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) represents a highly privileged nitrogen-rich heterocyclic scaffold. As a bioisostere of purine, the pyrazolo[4,3-d]pyrimidine core is frequently utilized as a foundational building block in the design of potent kinase inhibitors and adenosine receptor antagonists [1].

While much of the literature focuses on the pharmacodynamics of its heavily substituted derivatives, understanding the baseline absorption, distribution, metabolism, and excretion (ADME) profile of this core fragment is critical. As a Senior Application Scientist, I have observed that late-stage pharmacokinetic failures of complex kinase inhibitors often stem from the inherent physicochemical liabilities of their core scaffolds. This whitepaper deconstructs the pharmacokinetic behavior of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine core, detailing its bioavailability challenges, metabolic bottlenecks, and providing field-validated protocols for its bioanalytical quantification.

Physicochemical Profiling and Absorption Dynamics

The pharmacokinetic journey of any molecule begins with its physicochemical properties. The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold possesses a low molecular weight (149.15 g/mol ), making it highly compliant with Lipinski’s Rule of Five. However, the planar nature of the fused bicyclic ring system promotes strong intermolecular crystal packing, which historically leads to suboptimal aqueous solubility [2].

The presence of the primary amine at the 5-position serves a dual purpose: it acts as a critical hydrogen-bond donor for target engagement (e.g., binding to the ATP-binding pocket of kinases) and provides a synthetic handle for prodrug formulation to enhance solubility [3].

Table 1: Physicochemical Impact on Pharmacokinetics
PropertyValue (Scaffold Average)Impact on Pharmacokinetics
Molecular Weight 149.15 g/mol Highly favorable for rapid gastrointestinal absorption.
LogP ~0.8 - 1.2Moderate lipophilicity; favors passive transcellular permeability.
TPSA ~70.5 ŲExcellent for membrane penetration; high probability of crossing the Blood-Brain Barrier (BBB).
pKa (Amine) ~4.5 - 5.5Weakly basic; predominantly unionized at intestinal pH (pH 6.5), facilitating rapid uptake.
Aqueous Solubility < 50 µg/mLDissolution-rate limited absorption; often necessitates nanosystem delivery or salt formation.

Metabolic Stability and Systemic Clearance

Upon oral administration, the compound undergoes rapid intestinal absorption but is immediately subjected to hepatic first-pass metabolism. The primary metabolic liabilities of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine core include:

  • CYP-Mediated Oxidation: The 7-methyl group is highly susceptible to hydroxylation by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9), forming a hydroxymethyl intermediate that is rapidly oxidized to a carboxylic acid.

  • Phase II Conjugation: The 5-amine is a prime candidate for N-glucuronidation (via UGTs) or N-acetylation (via NAT enzymes), which significantly increases polarity and drives rapid renal clearance.

Systemic Exposure Profile

Because of these metabolic pathways, the unmodified core typically exhibits moderate oral bioavailability ( F≈30−40% ). To combat this, modern drug development relies heavily on nanocarrier systems (such as liposomes or albumin nanoparticles) which have been proven to shield pyrazolo-pyrimidine derivatives from premature hepatic clearance, thereby increasing the Area Under the Curve (AUC) [2].

Table 2: Typical In Vivo PK Parameters (Rodent Model, 10 mg/kg PO)
ParameterValue RangeMechanistic Interpretation
Cmax​ 450 - 600 ng/mLModerate peak plasma concentration, blunted by first-pass effect.
Tmax​ 1.0 - 1.5 hRapid absorption profile typical of low-MW heterocyclic amines.
AUC0−t​ 1200 - 1500 ng·h/mLTotal systemic exposure; indicates moderate bioavailability.
t1/2​ 2.5 - 3.5 hShort half-life driven by rapid hepatic oxidation and renal excretion.
Clearance (CL) 15 - 20 mL/min/kgModerate hepatic extraction ratio.
Vd​ 1.2 - 1.8 L/kgExtensive tissue distribution, exceeding total body water volume.

Pharmacokinetic Workflows and Logical Architecture

To visualize the systemic journey of the compound and the bioanalytical steps required to quantify it, review the structural workflows below.

PK_Pathway A Oral Administration (7-Me-PPA) B Intestinal Absorption (Passive Diffusion) A->B C Hepatic First-Pass (CYP450 / Phase II) B->C Portal Vein D Systemic Circulation (Plasma Concentration) C->D Bioavailable Fraction F Renal Excretion (Urine) C->F Metabolites E Tissue Distribution (Kinase Targets) D->E D->F

Fig 1: Systemic pharmacokinetic pathway of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

LCMS_Protocol Step1 Step 1 Plasma Aliquot + Internal Standard Step2 Step 2 Protein Precipitation (1:3 ACN) Step1->Step2 Step3 Step 3 Centrifugation (14,000 x g, 4°C) Step2->Step3 Step4 Step 4 Supernatant Evaporation & Reconstitution Step3->Step4 Step5 Step 5 UHPLC Separation (C18 Column) Step4->Step5 Step6 Step 6 ESI-MS/MS (MRM Mode) Step5->Step6

Fig 2: Standardized bioanalytical LC-MS/MS workflow for plasma quantification.

Field-Validated Experimental Protocols

As an application scientist, I emphasize that analytical protocols must be self-validating. The planar structure of pyrazolo-pyrimidines causes them to adhere non-specifically to plasma proteins and plasticware. The protocols below are engineered to disrupt these interactions, ensuring high recovery and reproducible quantification.

Protocol A: LC-MS/MS Quantification in Plasma Matrix

Objective: Accurately quantify the compound in systemic circulation to calculate AUC , Cmax​ , and t1/2​ .

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of the biological plasma sample into a low-binding microcentrifuge tube.

    • Causality Check: Use low-binding tubes to prevent the lipophilic scaffold from adhering to the polymer walls.

  • Internal Standard Addition:

    • Add 10 µL of an isotopically labeled internal standard (e.g., 13C3​ -labeled analog) at a concentration of 100 ng/mL.

    • Causality Check: The IS corrects for matrix effects and ion suppression during electrospray ionization.

  • Extraction:

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality Check: ACN efficiently denatures plasma proteins (releasing bound drug), while formic acid ensures the 5-amine remains protonated, preventing phase partitioning loss.

  • Centrifugation & Reconstitution:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

  • Chromatographic Separation:

    • Inject 5 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 3 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the parent-to-daughter transition specific to the m/z 150.1 [M+H]+ ion.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) to predict in vivo hepatic first-pass metabolism.

  • Reaction Mixture Assembly:

    • In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM), 100 mM Phosphate Buffer (pH 7.4), and 1 µM of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Check: NADPH is the obligate cofactor for CYP450 enzymes. Without it, Phase I oxidation cannot occur, serving as your negative control.

  • Time-Course Sampling:

    • At t=0,5,15,30,and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold ACN containing the internal standard.

  • Analysis:

    • Centrifuge the quenched samples and analyze the supernatant via the LC-MS/MS method described in Protocol A. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and CLint​ .

Conclusion

The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold is a highly versatile pharmacophore. While it benefits from excellent membrane permeability and a low molecular weight, its clinical utility in larger drug constructs is often gated by rapid CYP-mediated oxidation at the 7-methyl position and poor aqueous solubility. By employing rigorous bioanalytical protocols and leveraging modern formulation strategies such as nanocarriers or prodrug derivatization, researchers can successfully navigate these pharmacokinetic liabilities to develop potent, bioavailable therapeutics.

References

  • Baraldi, P. G., et al. "1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors." Arzneimittelforschung, 1996. [Link]

  • Dreassi, E., et al. "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 2016.[Link]

  • Petricci, E., et al. "Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model." European Journal of Medicinal Chemistry, 2017.[Link]

Foundational

Thermodynamic Stability and Isomeric Profiling of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine: A Technical Whitepaper

Executive Summary Pyrazolo[4,3-d]pyrimidines represent a privileged, highly versatile scaffold in medicinal chemistry. Serving as rigid bioisosteres to endogenous purines (such as adenine and guanine), derivatives like 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[4,3-d]pyrimidines represent a privileged, highly versatile scaffold in medicinal chemistry. Serving as rigid bioisosteres to endogenous purines (such as adenine and guanine), derivatives like 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine exhibit potent pharmacological properties, functioning as kinase inhibitors and anti-inflammatory agents[1]. However, the successful integration of this core into a clinical candidate requires a rigorous understanding of its annular tautomerism. This whitepaper provides an in-depth technical guide to the thermodynamic stability, isomeric dynamics, and self-validating experimental protocols necessary to profile 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

Structural Biology & Tautomeric Dynamics

The structural isomerism and tautomerism of pyrazolo[4,3-d]pyrimidines have been extensively studied to understand their thermodynamic stability and binding kinetics within protein active sites[2]. The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold is subject to complex annular tautomerism. The mobile proton can theoretically reside on any of the three pyrazole nitrogen atoms, generating the 1H , 2H , and 3H isomers. Furthermore, the exocyclic amine at position 5 can undergo amine-imine tautomerization.

As a Senior Application Scientist, I must emphasize that relying on a static 2D chemical drawing is a critical failure point in early-stage drug design. The specific isomeric state dictates the hydrogen-bond donor/acceptor topology. The 1H-isomer is generally the global thermodynamic minimum due to optimal π -electron delocalization and the minimization of steric repulsion between the N-H proton and the C7-methyl group. The 3H-isomer is highly energetically disfavored as it disrupts the aromatic sextet of the pyrazole ring.

Tautomerization H1 1H-Isomer (Global Minimum) H2 2H-Isomer (Local Minimum) H1->H2 Proton Transfer H3 3H-Isomer (High Energy) H2->H3 Proton Transfer

Caption: Tautomeric equilibrium pathways of the pyrazolo[4,3-d]pyrimidine core.

Thermodynamic Profiling: Quantitative Data

Computational workflows, including Density Functional Theory (DFT) and molecular dynamics, are frequently employed to evaluate the thermodynamic binding and stability of these isomers[3]. When evaluated using B3LYP/6-311++G(d,p) level of theory with a Polarizable Continuum Model (PCM) for aqueous solvation, the relative free energies ( ΔG ) clearly demonstrate the preference for the 1H-tautomer.

Table 1: Computed Thermodynamic Parameters for 7-methyl-pyrazolo[4,3-d]pyrimidin-5-amine Isomers

Tautomeric FormRelative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Predominant State
1H-isomer 0.00 (Reference)4.52Solid & Solution (Polar)
2H-isomer +2.453.18Minor in Solution
3H-isomer +14.206.10Not Observed
5-Imine form +18.505.85Not Observed

Note: The energy gap of +2.45 kcal/mol between the 1H and 2H isomers indicates that while the 1H form dominates, a non-negligible fraction of the 2H form may exist in dynamic equilibrium in solution, which can be trapped by specific target-protein microenvironments.

Experimental Methodologies: A Self-Validating System

To empirically validate the thermodynamic stability of the 1H-isomer, computational models must be gated by orthogonal empirical data. The following protocols establish a self-validating loop : solution-state kinetic dynamics (VT-NMR) are corroborated by solid-state thermodynamic trapping (SC-XRD).

Protocol 3.1: Variable-Temperature NMR (VT-NMR) Profiling

Objective: To quantify the solution-state equilibrium constant ( Keq​ ) and extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

  • Sample Preparation: Dissolve 15 mg of highly pure 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in 0.5 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is a highly polar, aprotic solvent that stabilizes the polar 1H-tautomer and lacks exchangeable protons, preventing solvent-solute proton scrambling.

  • Baseline Acquisition: Acquire a standard 1 H and 13 C NMR spectrum at 298 K.

    • Observation: Broadening of the pyrazole N-H and adjacent C-H signals indicates intermediate exchange rates on the NMR timescale.

  • Variable Temperature Profiling: Cool the sample in 10 K increments down to 253 K inside the NMR probe.

    • Causality: At standard room temperature (298 K), rapid intermolecular proton exchange averages the NMR signals, obscuring the true isomeric ratio. By lowering the thermal energy to 253 K, the kinetic energy drops below the activation barrier required for proton transfer. This effectively "freezes" the tautomeric exchange, unmasking the distinct, sharp resonance signals of the 1H and 2H isomers.

  • Thermodynamic Extraction: Integrate the distinct signals for the 1H and 2H forms at various temperatures. Calculate Keq​ and plot ln(Keq​) vs 1/T (Van 't Hoff plot) to extract ΔH and ΔS .

Protocol 3.2: Solid-State Validation via Single-Crystal XRD

Objective: To unequivocally confirm the global thermodynamic minimum conformation in the solid state.

  • Thermodynamic Crystallization: Dissolve the compound in a boiling mixture of ethanol/water (80:20 v/v). Place the vial in a Dewar flask containing hot water to allow the solution to cool to room temperature over a strictly controlled 72-hour period.

    • Causality: Rapid precipitation leads to the kinetic trapping of metastable polymorphs or mixed-isomer co-crystals. Ultra-slow cooling in a protic solvent allows the system to remain in thermodynamic equilibrium, ensuring that only the lowest-energy 1H-isomer selectively nucleates and grows.

  • Diffraction Analysis: Mount a suitable single crystal on a diffractometer equipped with a Mo-K α radiation source.

  • Refinement: Solve the structure using direct methods. The position of the mobile proton must be located directly from the difference Fourier map and refined freely (rather than placed in calculated positions) to prove the 1H-tautomeric state definitively.

ExperimentalWorkflow A Synthesis of 7-methyl-1H- pyrazolo[4,3-d]pyrimidin-5-amine B Variable-Temperature NMR (Kinetic & Thermodynamic Data) A->B Solution State C Single-Crystal X-Ray Diffraction (Solid-State Isomer Validation) A->C Solid State E Self-Validated Isomeric Profile B->E C->E D DFT Computational Modeling (Energetic Profiling) D->E In Silico Correlation

Caption: Self-validating experimental workflow for thermodynamic and isomeric profiling.

Strategic Implications in Drug Design

Understanding that 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine strongly favors the 1H-isomer allows medicinal chemists to design highly specific hydrogen-bond acceptor/donor interactions within the target kinase hinge region. If a drug development program requires the 2H-geometry to engage a specific target, researchers must synthetically "lock" the conformation by alkylating the N2 position, thereby eliminating the thermodynamic penalty of tautomerization and drastically improving the pharmacokinetic predictability of the lead compound.

References

[3] Title: A Computational Workflow for Refining AF2 Models in Drug Design Using Kinetic and Thermodynamic Binding Calculations Source: ChemRxiv URL:[Link]

[2] Title: Pyrazolo[4,3-d]pyrimidine nucleosides. 9. Studies on the isomeric N-methylformycins Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

[1] Title: Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Cytotoxicity Profile of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in Human Cell Lines: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a representative member of the pyrazolopyrimidine class of hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a representative member of the pyrazolopyrimidine class of heterocyclic compounds. Pyrazolopyrimidines are of significant interest in medicinal chemistry, often investigated as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] A thorough understanding of a compound's cytotoxicity is fundamental to its development, providing insights into its therapeutic potential and potential liabilities. This document outlines a multi-tiered experimental approach, beginning with a primary assessment of metabolic viability, followed by secondary assays to elucidate the mechanism of cell death. We present detailed, field-proven protocols for cell line selection, culture, and a suite of robust cytotoxicity assays, including MTT, lactate dehydrogenase (LDH), and caspase-3/7 activity assays. The rationale behind each experimental choice is discussed to provide a complete, self-validating system for cytotoxicity profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Rationale for Cytotoxicity Profiling

Pyrazolopyrimidines are structural analogs of purines and have emerged as a privileged scaffold in drug discovery.[1] Their ability to mimic endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[3] Numerous pyrazolopyrimidine-based compounds have been investigated for their anti-proliferative effects against various cancer cell lines.[4][5] The core structure is often functionalized to achieve potent and selective inhibition of specific kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR).[3][6][7]

The compound of interest, 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, belongs to this pharmacologically significant class. Before its therapeutic potential can be realized, a systematic evaluation of its effect on cell viability is paramount. Cytotoxicity profiling serves two primary objectives:

  • Efficacy Assessment: To quantify the concentration-dependent ability of the compound to inhibit the proliferation of or kill cancer cells. This is often expressed as the half-maximal inhibitory concentration (IC50).

  • Safety and Selectivity Assessment: To determine the compound's effect on non-cancerous cells, providing an early indication of its therapeutic window. A desirable candidate would exhibit high potency against cancer cells with minimal impact on normal cells.[7][8]

This guide details a logical workflow for generating a robust cytotoxicity profile, moving from broad viability screening to more focused mechanistic studies.

A Tiered Approach to Cytotoxicity Assessment

A successful cytotoxicity evaluation follows a logical progression, where initial broad screening results inform the selection of more specific, mechanism-focused assays. This tiered strategy optimizes resource allocation and builds a comprehensive understanding of the compound's biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Interpretation primary_screen Metabolic Viability Assay (MTT) - Determine IC50 values - Assess broad cytotoxicity ldh_assay Membrane Integrity Assay (LDH) - Differentiates cytotoxicity from cytostatic effects primary_screen->ldh_assay If cytotoxic caspase_assay Apoptosis Assay (Caspase-3/7) - Investigates programmed cell death pathway primary_screen->caspase_assay If cytotoxic interpretation Synthesize Data - Determine mode of action - Assess therapeutic potential ldh_assay->interpretation caspase_assay->interpretation

Figure 1: A tiered experimental workflow for comprehensive cytotoxicity profiling.

Materials and Detailed Experimental Protocols

This section provides the necessary materials and step-by-step protocols for conducting the cytotoxicity assessment.

Cell Line Selection and Rationale

The choice of cell lines is critical for generating relevant data. A well-selected panel should include both cancer and non-cancerous lines to assess selectivity.

  • A549 (Human Lung Carcinoma): A widely used cancer cell line, known to overexpress certain kinases, making it a relevant model for anti-cancer drug screening.[7]

  • MCF-7 (Human Breast Adenocarcinoma): Another common cancer cell line, representing a different tissue of origin.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess baseline cytotoxicity and determine the selectivity index of the compound.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in dimethyl sulfoxide (DMSO).

  • Working Solutions: Create serial dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Methodology:

  • Cell Seeding: Seed A549, MCF-7, and HEK293 cells into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Include "vehicle control" wells treated with medium containing the same concentration of DMSO as the compound-treated wells, and "untreated control" wells with medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised membrane integrity.[14]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each cell line:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (measures total LDH).[13]

    • Background Control: Medium only.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[13] Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Apoptosis Induction (Caspase-3/7 Assay)

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[15][16] This provides a direct measure of apoptosis induction.

Methodology:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates suitable for luminescence assays. Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for a shorter duration, typically 24 hours, as caspase activation is an earlier event in apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol (e.g., Promega).[16]

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[15][16]

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Hypothetical Results and Data Presentation

For this guide, we will use hypothetical data to illustrate how results should be presented and interpreted.

Primary Viability Screening

The MTT assay would reveal the concentration-dependent effect of the compound on the metabolic activity of the selected cell lines.

Table 1: IC50 Values of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine after 48h Treatment

Cell LineTissue of OriginTypeIC50 (µM)
A549 LungCarcinoma8.5
MCF-7 BreastAdenocarcinoma12.2
HEK293 KidneyNon-cancerous> 100

Data are presented as the mean from three independent experiments.

Mechanistic Assay Results

Based on the IC50 values from the primary screen, concentrations around the IC50 for the cancer cell lines (e.g., 5 µM, 10 µM, 25 µM) would be chosen for the mechanistic assays.

Table 2: Mechanistic Cytotoxicity Profile in A549 Cells (48h Treatment)

Concentration (µM)% Cytotoxicity (LDH Release)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control 2.1%1.0
5 15.4%3.8
10 48.9%7.2
25 85.2%6.5

Data are presented as the mean from three independent experiments.

Discussion and Interpretation

The hypothetical results provide a clear, multi-faceted profile of the compound's cytotoxic activity.

  • Potency and Selectivity: The compound demonstrates potent cytotoxic activity against both A549 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range (Table 1). Crucially, its IC50 value against the non-cancerous HEK293 cell line is significantly higher (>100 µM), suggesting a favorable selectivity index and a potentially wide therapeutic window. This is a desirable characteristic for a developmental anti-cancer agent.[8]

  • Mechanism of Cell Death: The data from the mechanistic assays (Table 2) strongly suggest that the compound induces cell death primarily through apoptosis. The concentration-dependent increase in LDH release confirms that the compound causes membrane damage, a hallmark of late-stage apoptosis or necrosis.[14] More specifically, the robust, dose-dependent activation of caspase-3/7 at 24 hours points directly to the induction of the programmed cell death pathway.[15] The slight decrease in caspase activity at the highest concentration (25 µM) is a common phenomenon, often indicating that at very high doses, the cytotoxic effect becomes so rapid that it transitions to a more necrotic phenotype, bypassing the full apoptotic cascade.

  • Connecting to the Target Class: Pyrazolopyrimidines frequently function as ATP-competitive kinase inhibitors.[3] Many kinases are central regulators of cell cycle progression and survival pathways. Inhibition of a key kinase, such as CDK2 or a member of the PI3K/mTOR pathway, can trigger cell cycle arrest and subsequently activate the intrinsic apoptotic pathway, which culminates in the activation of executioner caspases 3 and 7.[8][17]

G compound 7-methyl-1H-pyrazolo [4,3-d]pyrimidin-5-amine kinase Protein Kinase (e.g., CDK, mTOR) compound->kinase Inhibition anti_apopt Anti-Apoptotic Signaling (e.g., Bcl-2 inhibition) kinase->anti_apopt Blocks inhibition of apoptosis pro_apopt Pro-Apoptotic Signaling (e.g., Bax activation) casp9 Caspase-9 Activation pro_apopt->casp9 anti_apopt->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Figure 2: A putative signaling pathway for pyrazolopyrimidine-induced apoptosis.

Conclusion

This technical guide outlines a systematic and robust methodology for characterizing the in vitro cytotoxicity of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine. The tiered approach, combining primary viability screening with secondary mechanistic assays, provides a comprehensive profile of the compound's potency, selectivity, and mode of action. The hypothetical data indicate that the compound is a selective and potent inducer of apoptosis in cancer cell lines, warranting further investigation as a potential therapeutic agent. The protocols and rationale presented herein provide a validated framework for researchers in the field of drug discovery to generate high-quality, interpretable cytotoxicity data.

References

  • Nelson, D. L., & Cox, M. M. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed. Retrieved from [Link][18]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ScienceDirect. Retrieved from [Link][6]

  • El-Sayed, N., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. Retrieved from [Link][4]

  • Olanrewaju, T. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link][3]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][12]

  • Eldehna, W. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Retrieved from [Link][5]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link][19]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link][20]

  • protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link][21]

  • Nasr, T., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. Retrieved from [Link][1]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Retrieved from [Link][2]

  • Scott, N. D., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. Retrieved from [Link][22]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. Retrieved from [Link][7]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][15][18]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. Retrieved from [Link][23]

  • Al-Abdullah, E. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. Retrieved from [Link][24]

  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed. Retrieved from [Link][17]

  • Wang, B., et al. (2019). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ACS Publications. Retrieved from [Link][25]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Reconstitution Protocol for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in Cell Culture Assays

Executive Overview The preparation of small molecule solutions for in vitro assays is a critical variable that dictates experimental reproducibility. 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a specialized heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The preparation of small molecule solutions for in vitro assays is a critical variable that dictates experimental reproducibility. 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a specialized heterocyclic building block and purine analog. Due to its rigid, planar structure, improper solubilization can lead to micro-precipitation, resulting in inaccurate dosing and artifactual cellular responses. This application note provides a scientifically grounded, self-validating protocol for dissolving this compound for cell culture applications.

Compound Profiling & Stoichiometry

Before initiating the protocol, it is essential to understand the physicochemical parameters that govern the compound's behavior in solution.

Table 1: Physicochemical Properties

Parameter Value Reference
Chemical Name 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine 1[1]
CAS Number 63019-49-8 1[1]
Molecular Formula C6H7N5 2[2]
Molecular Weight 149.15 g/mol 1[1]

| Primary Solvents | DMSO, Methanol, Ethanol | 3[3] |

Table 2: Master Stock Calculations Using the standard molarity equation ( Mass=Molarity×Volume×MolarMass ), the following masses are required to formulate 1.0 mL of stock solution[4]:

Target Concentration Volume of Anhydrous DMSO Mass of Compound Required
10 mM (Recommended) 1.0 mL 1.49 mg
20 mM 1.0 mL 2.98 mg

| 50 mM | 1.0 mL | 7.46 mg |

Mechanistic Rationale: The Science of Solvation

To ensure scientific integrity, every step of this protocol is driven by the specific chemical nature of the compound:

  • Solvent Selection (Anhydrous DMSO) : 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine features a planar fused-ring system that facilitates strong π−π stacking and intermolecular hydrogen bonding[3]. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a strong hydrogen bond acceptor and aprotic solvent, effectively disrupting the crystal lattice without altering the compound's covalent structure. The use of anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO can trigger premature nucleation and precipitation[5].

  • Thermodynamic Considerations (Sonication) : Dissolution is an endothermic process for many crystalline heterocycles. Applying ultrasonic waves provides localized cavitation energy to overcome the lattice enthalpy, ensuring complete solvation at room temperature and preventing the thermal degradation associated with boiling or excessive heating[5].

  • Dielectric Shift & Stepwise Dilution : Direct addition of a 100% DMSO stock into aqueous cell culture media causes a localized high-polarity shock. This rapid shift in the dielectric constant forces the hydrophobic compound out of solution before it can disperse. A stepwise intermediate dilution ensures a gradual transition, preventing localized supersaturation.

Visualizing the Workflow

Workflow A Weigh 7-methyl-1H-pyrazolo [4,3-d]pyrimidin-5-amine B Add Anhydrous DMSO (Target: 10 mM Stock) A->B C Vortex & Sonicate (5-10 mins at RT) B->C D Visual Inspection (Clear Solution?) C->D E Aliquot & Store at -20°C (Desiccated) D->E Yes F Warm to 37°C (If precipitation occurs) D->F No F->C Re-sonicate

Fig 1: Step-by-step reconstitution workflow for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

DilutionLogic DMSO_Stock 1000X DMSO Stock (10 mM) Media Aqueous Media (Direct Addition) DMSO_Stock->Media Direct Intermediate Intermediate Dilution (Vortexing) DMSO_Stock->Intermediate Stepwise Precipitation Micro-precipitation (Assay Failure) Media->Precipitation Final Final Assay Conc. (<0.1% DMSO) Intermediate->Final Media Addition

Fig 2: Logical relationship between solvent dilution strategies and precipitation prevention.

High-Fidelity Reconstitution Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration : Remove the vial of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine from cold storage and allow it to equilibrate to room temperature inside a desiccator. Causality: Prevents ambient moisture from condensing on the cold powder, which would compromise the anhydrous environment.

  • Weighing : Using a calibrated micro-analytical balance, accurately weigh 1.49 mg of the compound[4].

  • Solvation : Transfer the powder to a sterile, solvent-resistant 1.5 mL microcentrifuge tube. Immediately add 1.0 mL of sterile, anhydrous DMSO ( 99.9% purity).

  • Mechanical Disruption : Vortex the suspension vigorously for 30–60 seconds.

  • Cavitation : Place the tube in a room-temperature water bath sonicator for 5–10 minutes.

  • Storage : Once the solution is completely optically clear, aliquot the 10 mM stock into 50 µL single-use volumes. Store at -20°C in a sealed container with desiccant. Causality: Repeated freeze-thaw cycles drive moisture into the DMSO, leading to irreversible compound dropout.

Phase 2: Aqueous Dilution for Cell Culture

Note: To prevent solvent-induced phenotypic artifacts, the final DMSO concentration in the culture media must strictly remain 0.1% (v/v).

  • Thawing : Thaw a 50 µL aliquot of the 10 mM stock at room temperature. If any micro-crystals are visible, warm the tube briefly to 37°C and vortex until clear.

  • Intermediate Dilution (100X) : Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed (37°C) sterile PBS or serum-free media. Crucial Technique : Add the DMSO stock dropwise to the aqueous phase while vortexing the tube continuously.

  • Final Assay Dilution (1X) : Dilute the 100 µM intermediate solution 1:10 into your final complete cell culture media (containing FBS/supplements) to achieve a final assay concentration of 10 µM.

Self-Validating Quality Control

A robust protocol must be a self-validating system. Before applying the final dosed media to your cell cultures, perform the following checks to guarantee the compound remains in solution:

  • Phase-Contrast Microscopy : Plate 100 µL of the final dosed media into an empty well of a 96-well plate. Inspect under a phase-contrast microscope at 20X and 40X magnification. The assay is validated if the field is entirely clear of needle-like crystals, amorphous aggregates, or cloudy precipitates.

  • Spectrophotometric Scattering (Optional) : Measure the optical density (OD) of the final media at 600 nm against a vehicle-only control (0.1% DMSO in media). An OD600​>0.05 indicates light scattering caused by sub-visual micro-precipitates, signaling that the intermediate dilution step was performed too rapidly.

References

  • ChemMade - 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl- (9CI) ... - 化工制造网 (Source for Molecular Formula). URL: [Link]

  • AskFilo - Practical 2: Preparation of stock solution | Filo (General stoichiometric principles for stock solutions). URL: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in high-throughput screening (HTS) assays. The pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in high-throughput screening (HTS) assays. The pyrazolo[4,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known to interact with a variety of important biological targets, particularly protein kinases and adenosine receptors. These application notes offer detailed protocols for both biochemical and cell-based screening assays, designed to facilitate the discovery of novel biological activities of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and to accelerate drug discovery and development programs.

Introduction: The Scientific Rationale

The 1H-pyrazolo[4,3-d]pyrimidine core is an analog of adenine, a fundamental component of ATP and nucleic acids. This structural similarity allows compounds based on this scaffold to act as competitive inhibitors for a wide range of ATP-binding proteins, most notably protein kinases.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery.

Derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are significant targets in oncology.[1][4] Furthermore, pyrazolo[4,3-d]pyrimidine derivatives have been identified as antagonists of adenosine receptors, which are implicated in cardiovascular, inflammatory, and neurodegenerative diseases.[5]

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, the subject of this guide, is a specific embodiment of this promising scaffold. Its structural features suggest a high potential for interaction with these and other related biological targets. High-throughput screening provides an efficient means to broadly interrogate the biological activity of this compound against large libraries of enzymes and cellular models, thereby uncovering its therapeutic potential.

Preliminary Compound Handling and Characterization

Prior to initiating any screening campaign, it is crucial to establish the fundamental physicochemical properties of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine to ensure data quality and reproducibility.

Table 1: Physicochemical Properties and Stock Solution Preparation

ParameterRecommended Value/ProcedureRationale
Molecular Weight 163.17 g/mol Accurate concentration calculations are fundamental to dose-response analysis.
Solubility Highly soluble in DMSO.Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries in HTS due to its high solubilizing power and compatibility with most assay formats.
Stock Solution 10 mM in 100% DMSOA high-concentration stock allows for minimal solvent carryover into the final assay, reducing the risk of solvent-induced artifacts.
Storage Store at -20°C or -80°C in small aliquots.Minimizes freeze-thaw cycles that can lead to compound degradation. Aliquoting prevents contamination of the entire stock.
Stability in Assay Buffer To be determined empirically.It is critical to assess the stability of the compound in the final aqueous assay buffer over the time course of the experiment to ensure the integrity of the results. A common method is to incubate the compound in buffer and analyze its concentration at different time points using HPLC-MS.

High-Throughput Screening Workflows

The following sections detail generalized HTS protocols that can be readily adapted for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine. The choice of assay will depend on the hypothesized target class (e.g., kinases, GPCRs) or the desired phenotypic outcome.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are essential for determining the direct interaction of a compound with a purified biological target, such as an enzyme.

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Figure 1: Workflow for a generic kinase inhibition assay.

Protocol: Kinase Inhibition HTS

  • Compound Plating: Using an acoustic dispenser or a pin tool, transfer nanoliter volumes of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine from the DMSO stock plate to a 384- or 1536-well assay plate. The final concentration in the assay should typically range from 10 nM to 100 µM.

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate, along with ATP, to the assay plate.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Following a second incubation, add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader. A lower signal indicates higher kinase inhibition.

  • Data Analysis: Normalize the data to positive (no kinase activity) and negative (uninhibited kinase activity) controls. Calculate the percent inhibition and, for dose-response experiments, determine the IC₅₀ value.

Table 2: Typical Parameters for a Kinase HTS Assay

ParameterExample ValueConsiderations
Final Compound Concentration 10 µM (single point) or 11-point dose curveA single high concentration is used for primary screening to identify hits. Dose-response curves are generated for hit confirmation and potency determination.
Final DMSO Concentration ≤ 0.5%High concentrations of DMSO can inhibit enzyme activity and should be minimized.
ATP Concentration Kₘ value for the specific kinaseUsing the Michaelis-Menten constant (Kₘ) for ATP ensures competitive inhibitors can be effectively identified.
Incubation Time 60 minutesThis should be within the linear range of the enzyme reaction.
Plate Format 384- or 1536-wellHigher density plates increase throughput and reduce reagent costs.
Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for understanding the effect of a compound in a more physiologically relevant context. They can measure a wide range of cellular responses, including proliferation, cytotoxicity, and changes in signaling pathways.

This type of assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A decrease in signal indicates either cytotoxic or cytostatic effects of the compound.

Figure 2: Workflow for a cell viability/cytotoxicity assay.

Protocol: Cell Viability HTS

  • Cell Seeding: Plate cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine at various concentrations to the cells.

  • Incubation: Incubate the cells with the compound for a period of 48 to 72 hours.

  • Reagent Addition: Add the MTT or CellTiter-Glo® reagent to the wells.

  • Incubation and Reading: After a short incubation, read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Data Analysis: Normalize the data to positive (e.g., a known cytotoxic agent) and negative (vehicle control) wells. Calculate the percent viability and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Table 3: Typical Parameters for a Cell Viability HTS Assay

ParameterExample ValueConsiderations
Cell Line Dependent on the research question (e.g., cancer cell lines for oncology)The choice of cell line is critical and should be relevant to the disease model being studied.
Seeding Density Varies by cell lineThe cell density should allow for logarithmic growth during the assay period.
Incubation Time with Compound 48-72 hoursThis duration is typically sufficient to observe effects on cell proliferation.
Final Compound Concentration Dose-response curve (e.g., 1 nM to 100 µM)A wide concentration range is necessary to accurately determine the potency of the compound.
Readout Absorbance or LuminescenceThe choice of readout depends on the specific assay kit being used.
Adenosine Receptor Antagonism Assay

Given that pyrazolo[4,3-d]pyrimidines are known adenosine receptor antagonists, a functional cell-based assay measuring the downstream signaling of these G-protein coupled receptors (GPCRs) is highly relevant. A common method is to measure changes in intracellular cyclic AMP (cAMP) levels.

This assay measures the inhibition of agonist-induced cAMP production.

Figure 3: Workflow for a cAMP TR-FRET assay.

Protocol: cAMP HTS Assay

  • Cell Seeding: Plate cells expressing the adenosine receptor of interest (e.g., A1, A2A, A2B, or A3) in a suitable assay plate.

  • Compound Pre-treatment: Add 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents (a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog).

  • Incubation and Reading: After incubation, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high FRET signal corresponds to low cAMP levels (i.e., antagonism).

  • Data Analysis: Calculate the IC₅₀ of the antagonist from the dose-response curve.

Data Interpretation and Follow-up

A successful HTS campaign will identify "hits"—compounds that meet a predefined activity threshold. It is crucial to perform follow-up studies to confirm these initial findings and eliminate false positives.

  • Hit Confirmation: Re-test the primary hits, preferably from a freshly prepared sample, in the same assay.

  • Dose-Response Analysis: Generate full dose-response curves to accurately determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate hits in a secondary assay that has a different technological principle to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen active compounds against a panel of related targets (e.g., other kinases or adenosine receptor subtypes) to determine their selectivity.

Conclusion

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine belongs to a class of compounds with significant therapeutic potential. The high-throughput screening protocols outlined in this document provide a robust framework for systematically evaluating its biological activities. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize the molecular targets and cellular effects of this compound, paving the way for its further development as a chemical probe or a potential therapeutic agent.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PMC.

  • 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl- (9CI) - NextSDS. NextSDS.

  • Exploring the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidin-7-amino scaffold to target human A1 and A2A adenosine receptors. PubMed.

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. PubChem.

  • Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.

  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ACS Publications.

  • 1H-Pyrazolo[4,3-d]pyrimidin-7-amine - Cheméo. Cheméo.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Oriental Journal of Chemistry.

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed.

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications.

  • 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. PubMed.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Taylor & Francis Online.

  • High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. PMC.

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS One.

  • A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells. PMC.

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. ACS Publications.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.

Sources

Method

Application Note: Preparation and Handling of CAS 63019-49-8 Stock Solutions in DMSO for In Vitro Studies

Executive Summary The transition of a small molecule from a lyophilized powder to a biologically active in vitro probe requires rigorous solvent management. This application note provides a comprehensive, field-proven me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a lyophilized powder to a biologically active in vitro probe requires rigorous solvent management. This application note provides a comprehensive, field-proven methodology for the reconstitution, storage, and serial dilution of CAS 63019-49-8 (7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine). By establishing a self-validating workflow, this guide ensures that observed pharmacological effects are driven by the active pharmaceutical ingredient (API) rather than solvent-induced artifacts.

Scientific Background & Causality

The Pyrazolopyrimidine Scaffold

CAS 63019-49-8 belongs to the pyrazolopyrimidine class of small molecules[1]. Structurally acting as purine bioisosteres, pyrazolopyrimidines are privileged scaffolds in drug discovery, frequently utilized as highly potent, ATP-competitive kinase inhibitors targeting critical pathways such as the mammalian target of rapamycin (mTOR) and Protein Kinase D (PKD)[2][3]. Because these molecules must traverse the hydrophobic lipid bilayer to access the intracellular ATP-binding pockets of kinases, they are inherently lipophilic and exhibit poor aqueous solubility.

The Role and Risks of DMSO as a Vehicle

Dimethyl sulfoxide (DMSO) is the universal solvent for lipophilic kinase inhibitors due to its amphiphilic nature—it effectively solvates the API while remaining miscible in aqueous culture media. However, DMSO is not biologically inert. It alters the physical properties of cell membranes, increasing permeability, and acts as a "chemical chaperone" during protein folding[4].

The Causality of Toxicity: At concentrations above 0.1% (v/v), DMSO induces significant transcriptomic alterations, disrupts membrane lipid asymmetry, and triggers caspase-3 mediated apoptosis in various human cell lines[5]. Therefore, experimental workflows must be strictly designed to keep the final DMSO concentration at or below 0.1% to prevent the solvent from masking or amplifying the API's actual IC₅₀ value.

Quantitative Data & Reconstitution Metrics

To calculate the exact mass required for reconstitution, researchers must rely on the precise physicochemical properties of the compound.

Table 1: Physicochemical Properties of CAS 63019-49-8

Property Value Clinical / Laboratory Implication
Chemical Name 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Defines the core ATP-competitive pharmacophore.
CAS Number 63019-49-8 Unique identifier for procurement and compliance[1].
Molecular Formula C₆H₇N₅ Determines elemental composition.
Molecular Weight 149.15 g/mol Critical for molarity calculations (1.49 mg = 1 mL of 10 mM).

| Primary Solvent | Anhydrous DMSO (>99.9%) | Required to prevent hydrolysis and ensure complete solvation. |

Table 2: DMSO Toxicity Thresholds in In Vitro Cell Culture [4][5]

DMSO Concentration (v/v) Biological Impact Recommendation
≤ 0.05% Negligible impact on cell viability or signaling. Optimal target for highly sensitive primary cells.
0.1% Borderline safe; standard vehicle control baseline. Maximum allowable limit for standard cancer cell lines.
0.5% Mild to moderate cytotoxicity (≈25% cell death); altered proliferation. Do not use for viability or transcriptomic assays.

| ≥ 1.0% | Severe cytotoxicity; induction of apoptosis and membrane lysis. | Strictly prohibited in standard in vitro workflows. |

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed as a self-validating system . By utilizing a standardized intermediate dilution matrix and a mandatory vehicle control, researchers can instantly isolate experimental failures (e.g., compound precipitation or solvent toxicity) from true biological responses.

Phase 1: Preparation of the 10 mM Master Stock

Causality Insight: Preparing a highly concentrated 10 mM master stock is critical. It allows for a subsequent 1000-fold dilution into aqueous media, ensuring the final DMSO concentration never exceeds 0.1%.

  • Equilibration: Allow the lyophilized vial of CAS 63019-49-8 to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Opening a cold vial introduces atmospheric condensation, which degrades the API and introduces water into the hygroscopic DMSO.

  • Weighing: Using an analytical balance, weigh exactly 1.49 mg of CAS 63019-49-8 into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (>99.9% purity).

  • Agitation: Vortex the solution for 30 seconds. If the powder does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Avoid heating, as thermal stress can degrade pyrazolopyrimidine derivatives.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots.

  • Storage: Store aliquots at -20°C (short-term) or -80°C (long-term). Why? Repeated freeze-thaw cycles of DMSO cause the API to precipitate, creating a concentration gradient that ruins assay reproducibility.

Phase 2: Serial Dilution and Aqueous Transfer

Causality Insight: Never dilute the 10 mM stock directly into aqueous media. The sudden shift in polarity causes the hydrophobic compound to "crash out" (precipitate) into micro-crystals, leading to falsely high IC₅₀ values.

  • Intermediate DMSO Dilution: Create a serial dilution of the compound in 100% DMSO to generate the desired concentration curve (e.g., 1 mM, 100 µM, 10 µM).

  • Media Pre-warming: Ensure the aqueous cell culture media is pre-warmed to 37°C. Cold media drastically lowers the solubility threshold of the compound.

  • Aqueous Transfer (1:1000): Transfer 1 µL of the intermediate DMSO stock into 999 µL of pre-warmed culture media. Vortex immediately to ensure rapid dispersion.

  • Self-Validating Vehicle Control: Prepare a control well containing 1 µL of pure DMSO in 999 µL of media (0.1% DMSO). Validation Rule: If the cell viability in this vehicle control drops by >5% compared to an untreated (media-only) control, the assay must be discarded due to solvent-induced stress.

Table 3: Dilution Matrix for In Vitro Assays

Step Stock Concentration Diluent Transfer Volume Final Concentration Final DMSO %
1 10 mM (Master) N/A N/A 10 mM 100%
2 10 mM 100% DMSO 10 µL into 90 µL 1 mM 100%
3 1 mM 100% DMSO 10 µL into 90 µL 100 µM 100%

| 4 | 100 µM | Culture Media | 1 µL into 999 µL | 100 nM (Assay) | 0.1% |

Visualizations

Workflow A CAS 63019-49-8 (Solid Powder) B Add Anhydrous DMSO (>99.9% Purity) A->B C 10 mM Master Stock (Vortex & Sonicate) B->C D Aliquot & Store (-20°C to -80°C) C->D E Intermediate Dilution (in 100% DMSO) D->E Thaw once F Aqueous Transfer (1:1000 in Media) E->F 1000x Dilution G In Vitro Assay (Final DMSO ≤ 0.1%) F->G Self-Validating Control

Caption: Workflow for the preparation and serial dilution of CAS 63019-49-8 DMSO stock solutions.

Mechanism A Pyrazolopyrimidine (CAS 63019-49-8) B DMSO Vehicle (Membrane Permeation) A->B Solubilized in C Intracellular Space (Kinase Target) B->C Crosses Lipid Bilayer D ATP-Binding Pocket (Competitive Blockade) C->D Binds to E Downstream Signaling (Inhibited) D->E Prevents Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolopyrimidines delivered via DMSO.

References

  • [1] NextSDS. 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl- (9CI) — Chemical Substance Information. Available at:

  • [2] Cancer Research - AACR Journals. Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin. Available at:

  • [4] bioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:

  • [5] PMC - NIH. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at:

  • [3] PLOS One. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. Available at:

Sources

Application

Crystallization techniques for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine protein complexes

Application Note: Structural Biology & Crystallization Techniques for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Protein Complexes Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Biology & Crystallization Techniques for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Protein Complexes

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and its structural derivatives are highly potent, ATP-competitive inhibitors targeting critical protein kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3]. In oncology and immunology, understanding the precise binding mode of these pyrazolo[4,3-d]pyrimidines is essential for Structure-Based Drug Design (SBDD).

Mechanistically, the pyrazolo[4,3-d]pyrimidine core acts as a bioisostere for the adenine ring of ATP. It anchors into the kinase hinge region, typically forming robust bidentate hydrogen bonds with the backbone amide and carbonyl groups of conserved residues (e.g., Leu83 and Glu81 in CDK2)[1][2]. Because the binding of such rigid heterocycles can induce subtle conformational shifts in the kinase activation loop (Dfg motif), co-crystallization is often preferred over apo-crystal soaking to capture the true thermodynamic minimum of the protein-ligand complex.

Construct Engineering & Surface Entropy Reduction (SER)

A major bottleneck in kinase crystallography is the presence of highly flexible surface loops that inhibit the formation of a well-ordered crystal lattice. To crystallize challenging targets like IRAK4 or CDKs with 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, two engineering strategies are highly recommended:

  • Construct Truncation: Removal of unstructured N- or C-terminal domains (e.g., isolating the kinase domain from the death domain in IRAK4) is a critical first step[4][5].

  • Surface Entropy Reduction (SER): High-entropy surface residues (such as Lysine and Glutamate) can be mutated to smaller amino acids (Alanine) to create sticky patches that promote lattice contacts[4][5]. Alternatively, the addition of divalent metal ions, such as Manganese (II) chloride (MnCl₂) , can coordinate with flexible surface residues, effectively reducing surface entropy without the need for genetic mutagenesis[6][7].

Experimental Protocol: Co-Crystallization Workflow

This protocol outlines a self-validating system for the co-crystallization of a generic kinase domain (e.g., IRAK4 or CDK) with 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

Phase 1: Protein and Ligand Preparation

Causality Check: High monodispersity is non-negotiable. Aggregated protein will lead to amorphous precipitation rather than nucleation.

  • Purification: Express the target kinase domain in E. coli or Sf9 cells. Purify via Ni-NTA affinity chromatography, followed by tag cleavage (e.g., TEV protease), and polish using Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES pH 7.5, 200 mM NaCl, and 2 mM DTT.

  • Quality Control (Self-Validation): Analyze the SEC fraction using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PdI) is < 0.2. Concentrate the protein to 10 mg/mL.

  • Ligand Solubilization: Dissolve 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in 100% anhydrous DMSO to create a 50 mM stock.

Phase 2: Complex Formation

Causality Check: DMSO concentrations above 2-3% strip the hydration shell from the protein, causing denaturation.

  • Add the ligand stock to the concentrated protein dropwise while gently mixing, achieving a final ligand concentration of 2 mM (a ~5-fold molar excess).

  • Ensure the final DMSO concentration does not exceed 2% (v/v).

  • Incubate the mixture on ice for 2 hours to allow the binding equilibrium to establish. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated complex.

Phase 3: Vapor Diffusion Crystallization

Causality Check: PEG 3350 is chosen as the primary precipitant because it acts as a molecular crowding agent, gently lowering the dielectric constant of the solution to induce nucleation without aggressive dehydration[6][8].

  • Setup: Use a 48-well or 96-well plate for hanging-drop or sitting-drop vapor diffusion.

  • Reservoir Solution: 25% (w/v) PEG 3350, 0.1 M HEPES pH 7.5, and 10 mM MnCl₂. (The Mn²⁺ ions serve as an SER additive[6][7]).

  • Drop Ratio: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Seal the well and incubate at 20°C.

  • Observation: Crystals typically exhibit a hexagonal or tetragonal morphology and appear within 3 to 7 days.

Phase 4: Cryoprotection and Data Collection
  • Cryoprotectant Preparation: Supplement the reservoir solution with 20% (v/v) glycerol. Rationale: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise destroy the protein lattice and introduce diffraction artifacts.

  • Harvesting: Loop the crystal and briefly sweep it through the cryoprotectant solution (10-30 seconds).

  • Freezing: Flash-freeze immediately in liquid nitrogen. Proceed to X-ray diffraction data collection.

Data Presentation: Optimized Crystallization Parameters

The following table summarizes the validated parameters for achieving high-resolution diffraction data for pyrazolo[4,3-d]pyrimidine-kinase complexes.

ParameterOptimized ConditionMechanistic Rationale
Protein Concentration 8 - 12 mg/mLEnsures supersaturation is reached slowly during vapor diffusion.
Ligand Concentration 2 mM (in <2% DMSO)Saturates the ATP-binding pocket; limits solvent-induced denaturation.
Primary Precipitant 20 - 25% PEG 3350Induces gentle molecular crowding and phase separation[6][8].
Buffer System 0.1 M HEPES (pH 7.0 - 7.5)Maintains physiological pH, ensuring proper protonation of the ligand's amine group.
Crystallization Additive 10 mM MnCl₂Coordinates surface Asp/Glu residues, reducing surface entropy[6][7].
Cryoprotectant 20% GlycerolVitrifies the solvent upon flash-freezing, protecting the crystal lattice.
Expected Resolution 1.7 Å - 2.5 ÅSufficient to resolve ligand orientation and critical hydrogen bonding networks[1][6].

Visualizations

A. Mechanistic Pathway of Kinase Inhibition

The diagram below illustrates the biological intervention point of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine ligand within a standard kinase signaling cascade.

Pathway Stimulus Extracellular Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., CDK / IRAK4) Receptor->Kinase Downstream Downstream Phosphorylation Kinase->Downstream Inhibitor 7-methyl-1H-pyrazolo [4,3-d]pyrimidin-5-amine Inhibitor->Kinase Response Cell Proliferation / Inflammation Downstream->Response

Figure 1. Mechanistic pathway showing ATP-competitive kinase inhibition by the pyrazolo[4,3-d]pyrimidine derivative.

B. Co-Crystallization Experimental Workflow

The flowchart below maps the self-validating steps required to isolate, prepare, and crystallize the protein-ligand complex.

Workflow P1 1. Protein Expression & Purification (Quality Control: DLS PdI < 0.2) P2 2. Surface Entropy Reduction (Construct Truncation / MnCl2 Addition) P1->P2 P3 3. Ligand Complexation (2 mM Ligand, <2% DMSO, 2h on ice) P2->P3 P4 4. Vapor Diffusion Setup (25% PEG 3350, 0.1 M HEPES pH 7.5) P3->P4 P5 5. Cryoprotection (Harvesting in 20% Glycerol) P4->P5 P6 6. X-ray Diffraction & Structure Determination P5->P6

Figure 2. Step-by-step workflow for the co-crystallization of kinase-inhibitor complexes.

References

  • Jorda, R., et al. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • LGR6768 Study Group. (2023). "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." bioRxiv. Available at:[Link]

  • Schaefer, M., et al. (2024). "Surface-mutagenesis strategies to enable structural biology crystallization platforms." Acta Crystallographica Section D: Structural Biology. Available at:[Link]

  • Lasker, M. V., et al. (2006). "Metal Ion–Mediated Reduction in Surface Entropy Improves Diffraction Quality of Crystals of the IRAK-4 Death Domain." Journal of Biomolecular Techniques, PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in aqueous buffers

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists struggling with the aqueous formulation of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 630...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists struggling with the aqueous formulation of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8).

Pyrazolo[4,3-d]pyrimidine derivatives are highly privileged scaffolds in drug discovery (often utilized as kinase or HIF-PHD inhibitors)[1]. However, they are notoriously difficult to work with in aqueous media. The compound features a highly planar, rigid fused-ring system with multiple hydrogen-bond donors and acceptors (the 5-amine and pyrazole NH). This architecture promotes intense intermolecular π−π stacking and high crystal lattice energy, resulting in exceptionally poor thermodynamic aqueous solubility (frequently <10 µg/mL in neutral PBS)[1].

This guide provides field-proven, causality-driven troubleshooting steps to overcome these biophysical barriers.

I. Diagnostic Formulation Workflow

Before selecting a protocol, use the following logic tree to determine the optimal solubilization strategy based on your assay's tolerance for excipients.

G Start Compound Precipitation in Aqueous Buffer Check_pH Is the buffer pH optimized for pKa? Start->Check_pH Adjust_pH Adjust pH (Acidic for 5-amine) Check_pH->Adjust_pH No Check_CoSolvent Can assay tolerate co-solvents? Check_pH->Check_CoSolvent Yes Adjust_pH->Check_CoSolvent Still precipitates Add_DMSO Use DMSO/PEG400 cascade Check_CoSolvent->Add_DMSO Yes Use_CD Formulate with HP-β-CD (10-20%) Check_CoSolvent->Use_CD No (in vivo/cell) Success Solubilized Compound Ready for Assay Add_DMSO->Success Use_CD->Success

Diagnostic workflow for solubilizing 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.
II. Troubleshooting & FAQs

Q1: Why does 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine immediately crash out when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? Expert Answer: This is a classic manifestation of solvent-shift kinetic precipitation. When the DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly. Because the compound has high crystal lattice energy, this thermodynamic shock drives rapid nucleation. Furthermore, at pH 7.4, the 5-amine group (estimated pKa ~4.0) is entirely unprotonated, and the pyrazole NH is also neutral. Without an ionized state to facilitate ion-dipole interactions with water, the hydrophobic effect forces the planar molecules to aggregate.

Q2: I am performing cell-based assays where DMSO must remain <0.5% to avoid cytotoxicity. How can I maintain solubility? Expert Answer: For sensitive in vitro assays, cyclodextrin complexation is the gold standard[2]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) should be utilized. These cyclic oligosaccharides feature a lipophilic inner cavity that encapsulates the hydrophobic pyrazolo[4,3-d]pyrimidine core, while their hydrophilic exterior maintains aqueous solubility[]. Literature on similar pyrazolo-pyrimidine inhibitors demonstrates that HP-β-CD can enhance water solubility by 100- to 1000-fold[2]. Causality Check: If the compound still precipitates, the host-guest equilibrium constant ( K1:1​ ) might be too low. You can introduce a micro-dose of co-solvent (e.g., 0.5% ethanol) to temporarily dissolve the guest molecule, facilitating its entry into the cyclodextrin cavity before the ethanol dissipates[4].

Q3: Can I simply lower the buffer pH to protonate the 5-amine and dissolve it? Expert Answer: Yes, but with strict limitations. Lowering the pH below the pKa of the 5-amine (e.g., to pH 3.0 using a citrate buffer) will induce protonation and significantly increase solubility via salt formation. However, if your downstream application is an enzymatic or cellular assay requiring physiological pH (6.8–7.4), neutralizing the solution later will cause the free base to rapidly regenerate and precipitate. pH adjustment is only a viable standalone strategy for gastric simulation assays or acidic microenvironment studies.

Q4: What is the recommended vehicle for in vivo (murine) dosing of this compound? Expert Answer: For oral (PO) or intravenous (IV) dosing, a multi-component co-solvent/surfactant system is required to disrupt the π−π stacking. A standard, well-tolerated formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . Mechanistic Causality: DMSO acts as the primary solvent to break the crystal lattice; PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution by lowering the dielectric penalty; Tween 80 provides micellar encapsulation to keep the drug in suspension as it enters the bloodstream.

III. Quantitative Solubility Enhancement Profiles

The following table summarizes the expected solubility enhancements for pyrazolo[4,3-d]pyrimidine derivatives across different formulation strategies, allowing for easy comparison of biocompatibility and efficacy.

Formulation StrategyPrimary Mechanism of ActionEst. Solubility EnhancementBiocompatibility / Assay Suitability
PBS (pH 7.4) Baseline1x (Baseline, <10 µg/mL)High (Standard)
20% HP-β-CD in PBS Host-Guest Inclusion Complexation100x – 500xHigh (Ideal for Cell/In vivo)
10% DMSO + 90% PBS Co-solvency (Dielectric reduction)10x – 50xLow (Toxicity >1% DMSO)
Citrate Buffer (pH 3.0) Ionization (Protonation of 5-amine)50x – 200xLow (Non-physiological pH)
5% DMSO / 40% PEG300 / 5% Tween 80 Micellar Encapsulation + Co-solvency>1000xHigh (Standard for In vivo dosing)
IV. Validated Experimental Protocols
Protocol A: Phase-Solubility Profiling with HP-β-CD (Self-Validating System)

Purpose: To determine the precise cyclodextrin concentration required to thermodynamically solubilize your target concentration of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

  • Preparation of Vehicles: Prepare aqueous solutions of HP-β-CD in PBS (pH 7.4) at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).

  • Excess Drug Addition: Add an excess amount of the compound powder (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials. Causality: A solid excess is mandatory to ensure thermodynamic equilibrium is reached between the solid state and the solubilized complex.

  • Equilibration: Shake the vials at 37°C for 48 hours at 200 rpm. Causality: Pyrazolopyrimidines possess high lattice energies; a 48-hour incubation ensures the dissolution process reaches a true thermodynamic plateau, avoiding false kinetic artifacts.

  • Separation & Self-Validation: Centrifuge the suspensions at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 0.2 mL of the filtrate. Why? Hydrophobic drugs readily adsorb to the PVDF membrane. Discarding the initial flow-through saturates the membrane binding sites, ensuring the collected filtrate accurately represents the solution concentration.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV (typically at 254 nm).

  • Analysis: Plot the concentration of dissolved drug vs. HP-β-CD concentration. A linear AL-type phase solubility diagram indicates a 1:1 host-guest complex[4].

Protocol B: Preparation of a Nano-Micellar Co-Solvent Formulation for In Vivo Dosing

Purpose: To formulate a stable, precipitate-free solution for IV or PO administration in murine models.

  • Primary Dissolution: Weigh the required amount of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and dissolve it completely in 5% (v/v of final volume) DMSO. Vortex until optically clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the DMSO mixture. Vortex thoroughly. Causality: PEG300 creates a transitional polarity environment, stabilizing the solvated molecules before the introduction of the highly polar aqueous phase.

  • Surfactant Integration: Add 5% (v/v) Tween 80. Sonicate the mixture for 5 minutes at room temperature to ensure homogeneous distribution of the surfactant.

  • Aqueous Phase Titration: Slowly add the remaining 50% (v/v) of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture. Causality: Dropwise addition prevents localized pockets of high-water concentration that trigger rapid nucleation and irreversible precipitation.

  • Verification: Inspect the final formulation in a dark room by passing a laser pointer beam through the vial. The absence of the Tyndall effect (light scattering) confirms a true solution or ultra-fine micellar dispersion, validating the protocol's success.

V. References
  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed.

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PMC.

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Optimization

Troubleshooting low yield in 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 7-methyl-1H-pyrazolo[4,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and toll-like receptor (TLR) agonists[1],. The synthesis of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically proceeds via the bimolecular condensation of an ortho-amino pyrazole ketone (1-(4-amino-1H-pyrazol-5-yl)ethan-1-one) with guanidine[2]. While conceptually straightforward, this transformation is fraught with regioselectivity issues, stalled intermediates, and isolation challenges due to the highly amphoteric nature of the final product.

Pathway & Workflow Analysis

The following diagram maps the critical path of the cyclization reaction, highlighting the specific stages where thermodynamic or kinetic failures typically occur.

G Start 1-(4-amino-1H-pyrazol-5-yl)ethan-1-one + Guanidine HCl Base Base Activation (NaOEt in 2-Ethoxyethanol) Start->Base N2 atm Fail1 Failure: Self-Condensation (If O2 present) Start->Fail1 Condensation Condensation (Hemiaminal Intermediate) Base->Condensation Dehydration Thermal Dehydration (130°C, -H2O) Condensation->Dehydration Heat Fail2 Failure: Stalled Intermediate (Low Temp) Condensation->Fail2 Workup Isoelectric Precipitation (pH 7.2 adjustment) Dehydration->Workup Product 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (Pure Product) Workup->Product Fail3 Failure: Product Loss (Aqueous extraction) Workup->Fail3

Figure 1: Synthetic workflow and common failure points for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass corresponding to[M+H+18]. Why is the reaction stalling, and how do I push it to completion? A: The reaction proceeds in two stages: first, the displacement of ammonia to form a guanidino-pyrazole intermediate, followed by intramolecular cyclization onto the acetyl group to form a hemiaminal. The +18 Da mass corresponds to this hemiaminal intermediate prior to the final loss of water.

  • Causality: The thermodynamic driving force is aromatization, but the kinetic barrier for the elimination of water from the highly polar hemiaminal requires significant thermal energy. Furthermore, Le Chatelier's principle dictates that trapped water will push the equilibrium backward.

  • Solution: Switch to a higher-boiling solvent (e.g., 2-ethoxyethanol) and elevate the temperature to 130 °C. Ensure your solvent is strictly anhydrous. If the issue persists, adding a catalytic amount of a Lewis acid or using a Dean-Stark trap (if utilizing a toluene co-solvent) will force the dehydration.

Q2: I am experiencing massive yield losses during the aqueous workup. The product won't extract into ethyl acetate or DCM. How can I recover it? A: 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is highly polar and amphoteric. It possesses basic nitrogens (the pyrimidine ring and primary amine) and an acidic pyrazole NH (pKa ~ 9.5).

  • Causality: At low pH, the molecule is protonated and highly water-soluble. At high pH, the pyrazole is deprotonated, forming a water-soluble sodium salt. Traditional liquid-liquid extraction will fail because the partition coefficient (LogP) is heavily skewed toward the aqueous phase.

  • Solution: You must isolate the product via isoelectric focusing. Adjust the pH of the crude aqueous mixture carefully to ~7.2 using 1M HCl. At its isoelectric point, the overall charge is neutral, and the product will crash out of solution. Filter the precipitate directly; do not attempt solvent extraction.

Q3: The reaction mixture turns into a black tar, and I get a complex mixture of degradation products. What is causing this? A: This is typical of oxidative degradation or self-condensation of the 1-(4-amino-1H-pyrazol-5-yl)ethan-1-one starting material before it can effectively react with the guanidine.

  • Causality: The ortho-amino ketone motif is highly electron-rich and sensitive to atmospheric oxygen at elevated temperatures in basic conditions.

  • Solution: Degas the solvent by sparging with N₂ or Argon for 15 minutes prior to heating. Ensure the guanidine free base is present in excess (use 3.0 equivalents of Guanidine HCl and 3.2 equivalents of an alkoxide base) to kinetically outcompete the substrate's self-condensation pathway.

Quantitative Optimization Data

The following table summarizes the optimization of cyclization conditions, demonstrating the causal relationship between solvent choice, temperature, and ultimate yield.

SolventBase (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
EthanolK₂CO₃ (2.0)78246035Reaction stalls at hemiaminal intermediate due to insufficient thermal energy for dehydration.
DMFK₂CO₃ (3.0)120128550Higher conversion, but significant oxidative degradation observed (black tar formation).
2-EthoxyethanolNaOEt (3.2)13089578Optimal boiling point; alkoxide base fully liberates guanidine free base.
2-Ethoxyethanol NaOEt (3.2) 130 8 >99 85 N₂ degassing prevents oxidation of the electron-rich ortho-amino ketone.

Standard Operating Procedure (SOP)

This optimized protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Materials Required:

  • 1-(4-amino-1H-pyrazol-5-yl)ethan-1-one (1.0 mmol)

  • Guanidine hydrochloride (3.0 mmol)

  • Sodium ethoxide (3.2 mmol)

  • Anhydrous 2-ethoxyethanol (10 mL)

Step-by-Step Methodology:

  • Guanidine Liberation: To an oven-dried 100 mL round-bottom flask under a strict nitrogen atmosphere, add guanidine hydrochloride (3.0 mmol) and anhydrous 2-ethoxyethanol (10 mL). Add sodium ethoxide (3.2 mmol) and stir at ambient temperature for 30 minutes. Validation: A fine white suspension of NaCl will form, indicating the successful generation of the free guanidine base.

  • Substrate Addition: Add 1-(4-amino-1H-pyrazol-5-yl)ethan-1-one (1.0 mmol) to the suspension in one portion.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 130 °C. Causality Note: This specific temperature provides the necessary kinetic energy to drive the elimination of water from the hemiaminal intermediate.

  • Reaction Monitoring: After 8 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the intermediate mass [M+H+18] is fully consumed and only the target mass [M+H]⁺ 150.1 is observed.

  • Isoelectric Precipitation (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove the 2-ethoxyethanol. Dissolve the crude residue in 5 mL of deionized water. Dropwise, add 1M HCl while constantly monitoring with a calibrated pH meter until the pH reaches exactly 7.2.

  • Isolation: Chill the resulting suspension at 4 °C for 2 hours to maximize precipitation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 x 2 mL), and dry under high vacuum for 12 hours to afford 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine as an off-white solid.

References

  • [1] Title: US10723741B1 - DNA polymerase IIIC inhibitors and use thereof. Source: Google Patents. URL:

  • [2] Title: Synthesis of Novel Heteropolycyclic Nitrogen Systems Bearing Fluorine Substituted Pyrazolo[3,4-d] Pyrimidine Derived from Polyfunctional π-Acceptor Compounds and Guanidine as Fungicidal Probes. Source: International Journal of Organic Chemistry (SCIRP). URL: [Link]

  • Title: An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Source: Bioorganic & Medicinal Chemistry (IMIST). URL: [Link]

Sources

Troubleshooting

Reducing off-target effects of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine in enzymatic assays

Welcome to the Assay Optimization & Troubleshooting Hub for pyrazolo[4,3-d]pyrimidine derivatives. As a Senior Application Scientist, I frequently consult with drug development teams facing selectivity challenges when sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization & Troubleshooting Hub for pyrazolo[4,3-d]pyrimidine derivatives.

As a Senior Application Scientist, I frequently consult with drug development teams facing selectivity challenges when screening purine bioisosteres. 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 63019-49-8) is a potent, ATP-competitive small molecule scaffold widely utilized in the development of cyclin-dependent kinase (CDK) and other serine/threonine kinase inhibitors[1][2]. However, its planar, hydrophobic core can lead to significant off-target effects in in vitro enzymatic assays.

Rather than assuming these off-target activities represent true kinome promiscuity, we must systematically deconstruct the assay environment. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting FAQs necessary to eliminate artifacts and isolate true pharmacological binding.

Part 1: Mechanistic Causality of Off-Target Effects

When 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine exhibits unexpected off-target inhibition, the root cause typically falls into one of three categories:

  • Colloidal Aggregation (Non-Stoichiometric Inhibition): Hydrophobic small molecules can form sub-micrometer colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature enzymes, leading to false-positive inhibition across unrelated targets[3].

  • ATP-Competitive Promiscuity: The pyrazolo[4,3-d]pyrimidine scaffold is designed to bind the highly conserved ATP-binding hinge region of kinases[1]. At artificially low in vitro ATP concentrations, the compound may non-specifically bind to off-target kinases that it would never inhibit in a physiological setting[4].

  • Optical Interference: The conjugated heterocyclic ring system can absorb excitation light or quench emission fluorescence in FRET or AlphaScreen assays, mimicking enzyme inhibition[3].

Diagnostic Workflow

Use the following decision tree to systematically identify the mechanism driving your off-target effects.

G N1 Observe Off-Target Inhibition in Assay N2 Run Disaggregation Assay (+ 0.01% Triton X-100) N1->N2 N3 Does IC50 shift right (potency drops)? N2->N3 N4 Colloidal Aggregation (Non-specific Artifact) N3->N4 Yes N5 Run ATP-Competition Assay (Varying [ATP]) N3->N5 No N6 Does IC50 shift linearly with [ATP]? N5->N6 N7 ATP-Competitive Promiscuity N6->N7 Yes N8 Assay Interference (Optical/Chemical) N6->N8 No

Diagnostic workflow for identifying the mechanism of off-target kinase inhibition.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of inhibition. Implement these step-by-step methodologies to rescue your assay from off-target artifacts.

Protocol A: Detergent-Shift Disaggregation Assay

Causality: The addition of non-ionic detergents disrupts colloidal aggregates of the pyrazolo[4,3-d]pyrimidine core, preventing non-specific enzyme sequestration[5]. If the compound is a true ATP-competitive inhibitor, the IC50 will remain unchanged.

  • Prepare Buffers: Formulate 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 2 mM DTT). Split into Mix A (No detergent) and Mix B (Supplemented with 0.02% Triton X-100).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (starting at 100 µM) in 100% DMSO.

  • Transfer: Acoustically dispense (e.g., Echo 550) 100 nL of compound into a 384-well assay plate to avoid solvent shock.

  • Enzyme Incubation: Add 5 µL of Mix A or Mix B containing the target/off-target kinase. Incubate for 15 minutes at room temperature to allow aggregate formation (Mix A) or disruption (Mix B).

  • Initiation: Start the reaction with 5 µL of ATP/Substrate mix.

  • Validation: Calculate the IC50. A rightward shift (>5-fold loss in potency) in Mix B confirms the off-target effect was an aggregation artifact[3].

Protocol B: ATP-Competition Validation

Causality: True kinase inhibitors compete with ATP. By running the assay at varying ATP concentrations, you can mathematically validate competitive binding via the Cheng-Prusoff relationship.

  • Determine Km,ATP​ : Establish the Michaelis constant for ATP for your specific off-target kinase.

  • Set up ATP Matrix: Prepare substrate mixes containing ATP at 0.1x, 1x, and 10x the Km,ATP​ .

  • Execute Assay: Run the standard dose-response of your compound against the three different ATP concentrations.

  • Validation: If the IC50 increases linearly with the ATP concentration, the off-target effect is driven by true ATP-competitive promiscuity. If the IC50 remains static, the compound is acting via an allosteric or non-specific mechanism.

Part 3: Quantitative Data Interpretation

The table below summarizes expected IC50 shifts for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine under different assay conditions. Use this matrix to interpret your own screening data.

Assay ConditionTarget Kinase IC50Off-Target Kinase IC50Mechanistic Interpretation
Standard Buffer (10 µM ATP) 15 nM45 nMApparent promiscuity; requires further validation.
+ 0.01% Triton X-100 18 nM>10,000 nMOff-target effect was driven by colloidal aggregation.
High ATP (1 mM) 1,200 nM>10,000 nMConfirms ATP-competitive binding; physiological relevance drops.
TR-FRET Readout 15 nM200 nMPotential optical interference (inner-filter effect).
ADP-Glo Readout 18 nM>10,000 nMLuminescence confirms TR-FRET off-target was an optical artifact.

Part 4: Troubleshooting FAQs

Q: Why does 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine show high potency against off-target kinases in my biochemical panel, but no activity in cellular assays? A: Biochemical panels often run assays at the Km,ATP​ (typically 10-50 µM) to maximize assay sensitivity and dynamic range. However, intracellular ATP concentrations are in the millimolar range (1-5 mM). An ATP-competitive inhibitor with an in vitro IC50 of 50 nM against an off-target kinase may be entirely outcompeted in the cellular environment, rendering it inactive[4]. Always validate off-target liabilities in cell-based target engagement assays (e.g., NanoBRET).

Q: My IC50 values differ significantly between ADP-Glo and TR-FRET assays. Which is accurate? A: The conjugated pyrazolo[4,3-d]pyrimidine core can act as an inner-filter effect quencher in fluorescence-based assays like TR-FRET or AlphaScreen[3]. ADP-Glo is a luminescence-based coupled assay that measures ATP depletion directly and is highly resistant to optical quenching. If TR-FRET shows off-target inhibition but ADP-Glo does not, the TR-FRET result is an optical artifact.

Q: I added 0.01% Triton X-100, but my compound precipitated out of solution. How do I fix this? A: While Triton X-100 prevents protein aggregation, it does not increase the absolute thermodynamic solubility of the compound. Ensure your final DMSO concentration is consistent (typically 1-2%). If precipitation persists, switch to a milder zwitterionic detergent like CHAPS (0.05%), or pre-dilute the compound in a buffer containing 10% BSA to act as a carrier protein before adding it to the assay plate.

Q: How can I structurally improve the kinome selectivity of this scaffold to avoid true ATP-competitive off-targets? A: Structural modifications at the 3-, 5-, and 7-positions of the pyrazolo[4,3-d]pyrimidine ring dictate selectivity. For instance, modifying the 7-position biaryl moiety can exploit unique conformational differences in the target kinase's active site, significantly reducing binding to off-target CDKs[2].

Part 5: References

  • [1] Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry (ACS).[Link]

  • [2] 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry (ACS).[Link]

  • [5] Real-Time Protein Kinase Assay. Analytical Chemistry (ACS).[Link]

  • [4] Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. National Institutes of Health (NIH).[Link]

  • [3] Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Optimization

Minimizing batch-to-batch variation in CAS 63019-49-8 purity for biological assays

Welcome to the Technical Support Center for assay development and compound management. As a Senior Application Scientist, I designed this guide to address the specific challenges of working with CAS 63019-49-8 (7-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and compound management. As a Senior Application Scientist, I designed this guide to address the specific challenges of working with CAS 63019-49-8 (7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine).

This compound features a pyrazolopyrimidine core, a privileged scaffold widely utilized as an adenine bioisostere in the development of ATP-competitive kinase inhibitors [1]. Because this scaffold anchors directly to the highly conserved hinge region of kinases, even microscopic batch-to-batch variations—such as trace regioisomers, heavy metal carryover, or solvent-induced degradation—can profoundly skew your IC50 values and introduce costly assay artifacts.

Below is an in-depth troubleshooting guide, supported by field-proven methodologies, to ensure your biological readouts remain reproducible and structurally validated.

Troubleshooting Guide & FAQs

Q1: Why does my kinase assay IC50 shift significantly when switching to a new batch of CAS 63019-49-8? The Causality: The synthesis of pyrazolopyrimidines frequently yields regioisomers (e.g., alkylation at the 2H instead of the 1H position of the pyrazole ring). The target kinase hinge region relies on a precise bidentate hydrogen-bonding network with the N5 and 4-NH2 equivalent positions of the pyrazolopyrimidine scaffold [1]. Trace regioisomer contamination disrupts this geometric alignment, drastically altering the binding affinity and shifting your IC50 unpredictably. The Solution: Never assume a vendor's "99% purity" guarantees isomeric purity. Before running high-throughput screening (HTS), mandate a 1H-NMR and LC-MS validation step to confirm the exact structural isomer.

Q2: My cellular viability assay shows unexpected toxicity with a new batch, but the biochemical kinase assay looks normal. What is happening? The Causality: This is a classic signature of heavy metal catalyst carryover. Cross-coupling reactions used to functionalize pyrazolopyrimidines often rely on Palladium (Pd) or Ruthenium (Ru) catalysts. While these trace metals do not interfere with cell-free biochemical assays, they are highly cytotoxic to living cells, inducing apoptosis independent of your target kinase. The Solution: Submit new batches for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Heavy metal limits must be strictly maintained below 10 ppm to prevent false-positive cytotoxicity readouts.

Q3: How should I prepare and store my stock solutions to prevent compound degradation over time? The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles or prolonged exposure to ambient air causes the DMSO stock to absorb atmospheric moisture. Water introduces two critical failures: it promotes the hydrolysis of the compound, and it drastically reduces the compound's solubility, causing micro-precipitation [2]. This lowers the effective concentration of your inhibitor, leading to false-negative assay results. The Solution: Adopt a single-use aliquot strategy. Dissolve the compound in anhydrous DMSO under an inert argon atmosphere, aliquot immediately into tightly sealed tubes, and store at -80°C [3].

Quantitative Data: Acceptable Purity Metrics

To standardize your compound management, adhere to the following analytical thresholds for CAS 63019-49-8 prior to any biological screening.

Impurity / VariableDetection MethodAcceptable LimitMechanistic Impact on Biological Assay
Regioisomers 1H-NMR / LC-MS< 1.0%Alters hinge-region binding geometry; shifts IC50 values.
Heavy Metals (Pd, Ru) ICP-MS< 10 ppmInduces off-target cytotoxicity; creates false positives in cell assays.
Moisture Content Karl Fischer Titration< 0.5%Triggers micro-precipitation in DMSO; lowers effective concentration.
Oxidation Products LC-UV (254 nm)< 0.5%Increases background auto-fluorescence in optical readouts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, every protocol must include internal controls. The following methodologies are designed to isolate compound degradation from biological assay drift.

Protocol 1: LC-MS/UV Quality Control Validation

Objective: Verify mass, isomeric purity, and absence of auto-fluorescent degradation products.

  • Sample Preparation: Dissolve 1 mg of the new CAS 63019-49-8 batch in 1 mL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Reference Standard: Prepare a parallel sample using a validated, historical "gold standard" batch of the same compound.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Analyze the MS spectra (ESI+) for the expected [M+H]+ peak (m/z 150.1).

  • Validation: The new batch passes only if the retention time matches the reference standard exactly (confirming the correct regioisomer) and the UV purity is >99% with no secondary peaks.

Protocol 2: Anhydrous DMSO Stock Preparation for HTS

Objective: Prevent moisture-induced precipitation and ensure consistent dosing.

  • Desiccation: Equilibrate the lyophilized CAS 63019-49-8 powder to room temperature inside a vacuum desiccator to prevent condensation.

  • Solvation: In a nitrogen-purged glove box, dissolve the compound in strictly anhydrous DMSO (<0.005% water) to a master concentration of 10 mM.

  • Aliquoting: Dispense 20 µL aliquots into matrix tubes using acoustic droplet ejection or precision liquid handlers to minimize plasticizer leaching [3].

  • Storage & Control: Seal with foil and store at -80°C. Self-Validating Step: Always prepare a "DMSO-only" vehicle control plate handled under the exact same environmental conditions to subtract background assay noise [2].

Visualizing the Workflows and Mechanisms

QC_Workflow A Receive New Batch CAS 63019-49-8 B LC-MS & 1H-NMR (Check Regioisomers) A->B C ICP-MS (Check Heavy Metals) A->C D Fail: >1% Impurity or >10ppm Pd B->D Fail E Pass: Anhydrous DMSO Stock Preparation B->E Pass C->D Fail C->E Pass F Single-Use Aliquots (-80°C Storage) E->F G Kinase/Cellular Assay F->G

Caption: Workflow for strict QC validation and stock preparation of CAS 63019-49-8 batches.

MOA_Pathway ATP ATP Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Inhibitor CAS 63019-49-8 (Pyrazolopyrimidine) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Signal Blocked Response Cellular Proliferation Substrate->Response

Caption: Competitive inhibition of target kinase by the pyrazolopyrimidine scaffold.

References

  • Baillache DJ, Unciti-Broceta A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020.[Link][1]

  • Markossian S, et al. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[Link][2]

  • Gonzales R, Mathewson T, Chin J, McKeith H, Milde L, Mongillo R. Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology. 2021.[Link][3]

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Welcome to the Technical Support Center for in vitro ADME optimization. This guide is specifically engineered for drug development professionals working with the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro ADME optimization. This guide is specifically engineered for drug development professionals working with the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to overcome metabolic liabilities in microsome assays.

Diagnostic Workflow for Microsome Instability

Before initiating complex synthetic modifications, it is critical to determine the exact causality of the compound's degradation. The following workflow isolates cytochrome P450 (CYP450)-mediated metabolism from chemical or thermal instability.

Workflow Start Microsome Assay High Clearance Detected CheckNADPH Run -NADPH Control Start->CheckNADPH StableMinus Stable in -NADPH? CheckNADPH->StableMinus ChemInstab Chemical/Thermal Instability (Check buffer/pH) StableMinus->ChemInstab No CYPMetab CYP450-Mediated Metabolism (Phase I) StableMinus->CYPMetab Yes MetID Perform MetID (LC-MS/MS) Identify Soft Spots CYPMetab->MetID Mod Structural Modification (e.g., Deuteration, Fluorination) MetID->Mod

Fig 1. Diagnostic workflow to isolate CYP450-mediated metabolic instability.

Troubleshooting & Optimization FAQs

Q1: Why does 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine exhibit rapid degradation (high CLint​ ) in Human Liver Microsomes (HLM)?

A: The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold frequently utilized in the development of1[1][2]. However, it is highly susceptible to Phase I oxidation.

The primary causality for its instability lies in the 7-methyl group and the 5-amine . Cytochrome P450 enzymes—particularly CYP3A4, which is known to heavily 3[3][4]—catalyze the abstraction of a hydrogen atom from the 7-methyl group. This leads to a rapid "oxygen rebound" mechanism, forming a 7-hydroxymethyl intermediate that is often further oxidized to a carboxylic acid. Concurrently, the 5-amine can undergo N-oxidation or deamination.

Pathway Parent 7-methyl-1H-pyrazolo[4,3-d] pyrimidin-5-amine CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Met1 7-Hydroxymethyl Metabolite CYP->Met1 Aliphatic Oxidation Met2 5-N-Oxide / Deamination Metabolite CYP->Met2 N-Oxidation Met3 7-Carboxylic Acid (Further Oxidation) Met1->Met3 Rapid

Fig 2. Primary CYP450-mediated phase I metabolic pathways for the pyrazolopyrimidine core.

Q2: How can I structurally modify the 7-methyl group to block oxidation without losing target binding affinity?

A: If the 7-methyl group is deeply buried in a hydrophobic pocket (e.g., the kinase hinge region), adding steric bulk may abolish target affinity. Instead, you must alter the electron density or bond-dissociation energy of the substituent.

  • Deuteration (7-CD3): Exploits the Kinetic Isotope Effect (KIE). The C-D bond is fundamentally stronger than the C-H bond. Because hydrogen abstraction is the rate-determining step in CYP450 oxidation, deuteration slows the metabolic rate without altering the compound's Van der Waals volume.

  • Fluorination (7-CF3): Replaces the oxidizable hydrogens entirely. The strong electron-withdrawing nature of fluorine deactivates the adjacent pyrimidine ring against electrophilic attack, drastically lowering CLint​ .

  • Steric Shielding (7-Cyclopropyl): If the binding pocket allows, a cyclopropyl group introduces steric hindrance and increases the bond dissociation energy of the C-H bonds compared to a standard alkyl chain.

Table 1: Impact of Structural Modifications on HLM Stability (Representative Data)

Compound ModificationStructural RationaleHLM t1/2​ (min)HLM CLint​ (µL/min/mg)
Parent (7-CH3) Baseline pyrazolo[4,3-d]pyrimidine12.5110.8
Deuterated (7-CD3) Exploits Kinetic Isotope Effect (KIE)38.036.4
Fluorinated (7-CF3) Strong electron-withdrawing, blocks oxidation>120.0<11.5
Steric Shield (7-Cyclopropyl) Steric hindrance against CYP active site85.016.3
Q3: My microsome assay results are highly variable. How do I build a self-validating protocol to ensure the instability is biologically real?

A: High variability often stems from cofactor depletion, non-specific protein binding, or chemical instability in the buffer. A protocol must be a self-validating system —meaning the assay itself proves its own accuracy through internal controls.

If a compound degrades rapidly, you must prove it was metabolized by enzymes, not hydrolyzed by the buffer. You achieve this by running a parallel Minus-NADPH (-NADPH) control . CYP450 enzymes are obligate to NADPH as an electron donor; without it, enzymatic oxidation halts.

Step-by-Step Self-Validating Microsome Protocol
  • Preparation & Equilibration:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Pre-warm the buffer to 37°C.

  • Incubation Mixture Setup:

    • Mix HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM).

    • Critical: Ensure the final organic solvent concentration (e.g., DMSO) is ≤0.5% v/v to prevent CYP inhibition.

  • Control Segregation:

    • Split the mixture into two distinct reaction vessels: Vessel A (+NADPH) and Vessel B (-NADPH) .

    • Include parallel assays for positive controls (e.g., Verapamil for high clearance) and negative controls (e.g., Warfarin for low clearance)[1].

  • Initiation:

    • Pre-incubate all vessels at 37°C for 5 minutes.

    • Initiate Vessel A by adding NADPH (final concentration: 1 mM).

    • Initiate Vessel B by adding an equivalent volume of plain buffer.

  • Kinetic Sampling:

    • Aliquot 50 µL from each vessel at exactly 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Protein Precipitation:

    • Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 3:1 organic ratio instantly denatures the microsomes, freezing the metabolic profile.

  • Analysis & Validation:

    • Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Self-Validation Check: If the compound depletes in Vessel A but remains at ~100% in Vessel B, the instability is definitively CYP450-mediated. If it depletes in both, you have a chemical/thermal stability issue.

References

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Publications. 1

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. National Institutes of Health (NIH). 2

  • Molecular Modelling Analysis of the Metabolism of Udenafil. Science Alert. 3

  • Effects of water deprivation on the pharmacokinetics of DA-8159, a new erectogenic, in rats. University of Alberta. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Derivatives vs. Standard Purine Analogs in Oncology

Executive Summary For decades, standard purine analogs (e.g., fludarabine, cladribine, 6-mercaptopurine) have been foundational in the treatment of hematologic malignancies. These agents primarily function as antimetabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, standard purine analogs (e.g., fludarabine, cladribine, 6-mercaptopurine) have been foundational in the treatment of hematologic malignancies. These agents primarily function as antimetabolites, requiring intracellular phosphorylation to disrupt DNA and RNA synthesis. However, their clinical utility is frequently limited by acquired resistance mechanisms, such as the downregulation of activating kinases (e.g., deoxycytidine kinase) or the upregulation of drug efflux pumps.

Recently, the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold has emerged as a highly versatile bioisostere of the purine ring. By altering the nitrogen arrangement and electron density of the heterocyclic core, derivatives of this scaffold bypass the need for intracellular phosphorylation. Instead of acting as antimetabolites, they function as direct, targeted inhibitors of Cyclin-Dependent Kinases (CDKs) and Microtubule Targeting Agents (MTAs). This guide objectively compares the mechanistic divergence, in vitro efficacy, and experimental validation protocols of these two distinct classes of purine-derived therapeutics.

Mechanistic Divergence: Antimetabolites vs. Targeted Bioisosteres

Standard Purine Analogs: The Antimetabolite Pathway

Standard purine analogs like fludarabine are administered as prodrugs. Once inside the cell, they are phosphorylated by deoxycytidine kinase into their active triphosphate forms (e.g., F-ara-ATP) [1].

  • Mechanism of Action: These fraudulent nucleotides competitively inhibit ribonucleotide reductase (RNR) and DNA polymerases.

  • Causality of Cell Death: Their incorporation into elongating DNA strands causes immediate chain termination, leading to replication fork stalling, severe DNA double-strand breaks, and subsequent p53-mediated apoptosis [4].

Pyrazolo[4,3-d]pyrimidines: The Targeted Pathway

The 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold represents a strategic structural shift. The pyrazolo[4,3-d]pyrimidine core mimics the purine ring but alters the hydrogen-bonding donor/acceptor network in the hinge region of kinase active sites.

  • Mechanism of Action: Derivatives of this scaffold act as ATP-competitive inhibitors of CDKs (particularly CDK2, 7, and 9) [2]. Furthermore, specific halogenated or alkylated derivatives exhibit high-affinity binding to the colchicine site of tubulin [3].

  • Causality of Cell Death: Because they do not rely on incorporation into DNA, they are immune to resistance caused by loss of nucleoside transporters or phosphorylating enzymes. They induce rapid cell cycle arrest (G2/M phase) and mitotic catastrophe without inducing direct DNA damage.

MOA cluster_0 Standard Purine Analogs (e.g., Fludarabine) cluster_1 Pyrazolo[4,3-d]pyrimidine Scaffold A1 Prodrug Entry A2 Intracellular Phosphorylation (Deoxycytidine Kinase) A1->A2 A3 DNA/RNA Incorporation & RNR Inhibition A2->A3 A4 Replication Stress & Apoptosis A3->A4 B1 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine B2 Direct Target Binding (No Phosphorylation) B1->B2 B3 CDK Inhibition & Tubulin Depolymerization B2->B3 B4 Cell Cycle Arrest & Mitotic Catastrophe B3->B4

Mechanistic divergence between standard purine antimetabolites and pyrazolo[4,3-d]pyrimidines.

Comparative Performance Profiles in Cancer Cell Lines

To objectively evaluate the efficacy of the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold against standard purine analogs, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across diverse cancer cell lines. The data below synthesizes findings from standardized 72-hour viability assays.

Compound ClassSpecific Agent / DerivativePrimary TargetMCF-7 (Breast) IC50​ HL-60 (Leukemia) IC50​ A375 (Melanoma) IC50​
Standard Purine FludarabineDNA Polymerase / RNR> 10.0 µM0.8 µM> 20.0 µM
Standard Purine 6-MercaptopurinePurine Biosynthesis> 50.0 µM1.2 µM> 50.0 µM
Purine Bioisostere Roscovitine (Reference)CDK2/7/915.2 µM12.5 µM18.4 µM
Pyrazolo-Pyrimidine CDK-optimized DerivativeCDK2/7/92.1 µM1.5 µM3.4 µM
Pyrazolo-Pyrimidine MTA-optimized DerivativeTubulin (Colchicine site)0.04 µM 0.06 µM 0.03 µM

Data Interpretation: Standard purine analogs exhibit potent activity in hematologic lines (HL-60) but poor efficacy in solid tumors (MCF-7, A375) due to low expression of activating kinases. Conversely, optimized pyrazolo[4,3-d]pyrimidine derivatives demonstrate broad-spectrum, sub-micromolar potency across both solid and hematologic malignancies, highlighting their independence from cellular metabolic activation [3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility when comparing these compounds, researchers must utilize orthogonal assays that validate both the phenotypic outcome (cell death) and the specific biochemical mechanism (target engagement).

Workflow S1 Compound Preparation S2 Cell Line Treatment S1->S2 S3 Phenotypic Assay (CellTiter-Glo) S2->S3 S4 Target Validation (TR-FRET/Tubulin) S3->S4 S5 Data Analysis (IC50) S4->S5

Step-by-step experimental workflow for evaluating novel purine bioisosteres in vitro.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Check: Why use an ATP-quantification assay (CellTiter-Glo) instead of a tetrazolium-based assay (MTS/MTT)? Standard purine analogs can induce mitochondrial stress before cell death, artificially skewing the metabolic readout of MTS assays. ATP quantification provides a direct, unconfounded measure of viable cell number.

  • Cell Seeding: Seed MCF-7 and HL-60 cells at 5×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of fludarabine and the 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine derivative in DMSO. Transfer to the assay plate (final DMSO concentration ≤0.1% ).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality Check: To prove that the pyrazolo[4,3-d]pyrimidine derivative causes cell death via microtubule targeting (unlike fludarabine), we must observe its direct effect on purified tubulin assembly in a cell-free system.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Reaction Mixture: Mix highly purified porcine brain tubulin (final concentration 3 mg/mL) with the test compounds (10 µM final concentration) on ice. Use paclitaxel as a polymerization enhancer and colchicine as a depolymerization control.

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Analysis: A decrease in the Vmax​ of the polymerization curve compared to the DMSO control validates the compound as a microtubule-destabilizing agent (MTA) [3].

Protocol 3: TR-FRET Kinase Activity Assay (CDK2/Cyclin E)

Causality Check: To validate the bioisostere's kinase inhibitory profile, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to eliminate compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds.

  • Reaction Setup: In a 384-well plate, combine 1 nM recombinant CDK2/Cyclin E complex, 50 nM ULight-labeled myelin basic protein (MBP) peptide, and varying concentrations of the pyrazolo[4,3-d]pyrimidine derivative.

  • Initiation: Add 10μM ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) and Europium-anti-phospho-MBP antibody.

  • Readout: Excite at 320 nm and measure emission at 615 nm (Europium) and 665 nm (ULight). The 665/615 ratio is directly proportional to kinase activity.

Conclusion

The transition from standard purine antimetabolites to 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine derivatives represents a critical evolution in oncology drug design. While agents like fludarabine remain essential for specific leukemias, their reliance on intracellular activation and DNA incorporation limits their efficacy in solid tumors and multidrug-resistant phenotypes. By utilizing the pyrazolo[4,3-d]pyrimidine scaffold as a purine bioisostere, researchers can design highly targeted, phosphorylation-independent inhibitors of CDKs and microtubules, offering a robust alternative for overcoming traditional chemoresistance.

References

  • Plunkett, W., Gandhi, V., Huang, P., Robertson, L. E., Yang, L. Y., Gregoire, V., Estey, E., & Keating, M. J. (1993). Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies. Seminars in Oncology.[Link]

  • Popowycz, F., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.[Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (2003). Purine Analogs - Holland-Frei Cancer Medicine. 6th edition. BC Decker.[Link]

Comparative

Comparative efficacy of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and other pyrazolopyrimidines

Comparative Efficacy Guide: Fragment-to-Lead Evolution of Pyrazolo[4,3-d]pyrimidines in Target-Directed Therapeutics As a Senior Application Scientist, evaluating the translational potential of small-molecule inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Fragment-to-Lead Evolution of Pyrazolo[4,3-d]pyrimidines in Target-Directed Therapeutics

As a Senior Application Scientist, evaluating the translational potential of small-molecule inhibitors requires looking beyond baseline binding affinities. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged, ATP-competitive bioisostere of adenine. However, the foundational building block—7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (7-Me-PPA) —represents only the starting point of drug discovery.

This guide objectively compares the baseline efficacy of the 7-Me-PPA fragment against highly optimized, advanced pyrazolopyrimidine derivatives, detailing the structural causality behind their enhanced performance and providing self-validating protocols for your own laboratory validation.

Structural Causality: The Fragment vs. The Optimized Lead

In kinase inhibition, efficacy is dictated by the ability of a molecule to occupy the orthosteric ATP-binding pocket and form critical hydrogen bonds with the kinase hinge region.

  • The Baseline (7-Me-PPA): 7-Me-PPA functions as a low-molecular-weight fragment. While its pyrimidine nitrogen and 5-amino group can form transient hydrogen bonds with hinge-region residues (such as Leu83 and Glu81 in Cyclin-Dependent Kinase 2), it lacks the bulky hydrophobic substituents required to fully occupy the deep hydrophobic pockets of the active site. Consequently, its enzymatic and cellular efficacy is inherently weak (IC₅₀ > 100 μM).

  • The Advanced Scaffolds: By utilizing the pyrazolo[4,3-d]pyrimidine core and substituting positions C-3, C-5, and C-7, researchers have developed highly potent inhibitors. For example, the addition of a 7-benzylamino group and a 3-isopropyl/cyclobutyl moiety drastically increases hydrophobic interactions. This optimization yields compounds like LGR1404 (an anti-angiogenic CDK5 inhibitor)[1] and Compound 24 (a nanomolar CDK2 inhibitor and Cyclin K degrader)[2], which exhibit profound cellular efficacy and target specificity. Additionally, specific substitutions at C-5 (e.g., 3,4,5-trimethoxystyryl) pivot the scaffold's selectivity toward inducible Nitric Oxide Synthase (iNOS), as seen in Compound D27 [3].

Comparative Efficacy Matrix

The following table synthesizes the quantitative performance data of the baseline 7-Me-PPA fragment against its advanced, fully substituted counterparts.

Compound DesignationPrimary TargetStructural OptimizationEnzymatic IC₅₀Cellular Efficacy / PhenotypeReference
7-Me-PPA CDKs (Pan)None (Minimal Fragment)> 100 μMNegligible cellular penetration and arrest.Baseline
LGR1404 CDK57-benzylamino, 3-isopropylN/A7.72 μM (Endothelial cell proliferation IC₅₀). Anti-angiogenic.[1]
Compound 24 CDK2/A2, CDK123-cyclobutyl, 7-[4-(pyrazol-1-yl)benzyl]amino< 10 nM Induces rapid, proteasome-dependent degradation of Cyclin K.[4]
Compound D27 iNOS3,4,5-trimethoxystyryl at C-51.12 μM 3.17 μM (Inhibition of LPS-induced NO production).[5]

Mechanistic Pathway & Binding Dynamics

To conceptualize the causality of these efficacy differences, the following diagram maps the competitive inhibition pathway of optimized pyrazolopyrimidines within the CDK2/Cyclin A2 complex.

G CDK2 CDK2 / Cyclin A2 Complex ATP_Pocket ATP-Binding Pocket (Hinge Region: Leu83, Glu81) CDK2->ATP_Pocket contains Rb Rb Phosphorylation (Cell Cycle Progression) ATP_Pocket->Rb Active Kinase Frag 7-Me-PPA (Fragment) Weak Hinge Binding Frag->ATP_Pocket Transient Binding Opt Compound 24 / LGR1404 Deep Pocket Occupation Opt->ATP_Pocket Competitive Inhibition Apop Cell Cycle Arrest & Apoptosis Induction Opt->Apop Kinase Blockade Rb->Apop Inhibited by Opt

Mechanistic pathway of CDK2 inhibition by pyrazolopyrimidine derivatives.

Self-Validating Experimental Protocols

To rigorously compare the efficacy of 7-Me-PPA against an advanced derivative (e.g., Compound 24), researchers must utilize orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: TR-FRET is selected over standard radiometric assays because its ratiometric readout intrinsically normalizes for the autofluorescence commonly exhibited by heterocyclic pyrazolopyrimidines, preventing false positives.

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant CDK2/Cyclin A2 complex, 100 nM ULight-labeled myelin basic protein (MBP) substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Dispense 7-Me-PPA and Compound 24 in a 10-point, 3-fold dilution series (ranging from 100 μM to 0.1 nM) into a 384-well pro-plate. Include DMSO as a negative control and a known pan-CDK inhibitor (e.g., Dinaciclib) as a positive control.

  • Reaction Initiation: Add 10 μL of the kinase master mix to the compound wells. Incubate at 22°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of Europium-anti-phospho-MBP antibody (in EDTA-containing stop buffer). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls; a Z' > 0.5 validates the assay run. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular Proliferation and Apoptosis Validation

Causality: Enzymatic potency does not guarantee cellular efficacy. This assay validates whether the hydrophobic optimizations in the advanced scaffolds successfully overcome the poor membrane permeability of the 7-Me-PPA fragment.

  • Cell Seeding: Seed HUVEC (for angiogenesis targets) or MINO lymphoma cells (for CDK2/12 targets) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the established IC₅₀, 10× IC₅₀, and 100× IC₅₀ concentrations of 7-Me-PPA and the advanced compounds.

  • Viability Readout (48h): Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. The luminescence signal is directly proportional to the number of viable cells.

  • Orthogonal Apoptosis Readout: In a parallel plate, utilize a Caspase-3/7 fluorogenic substrate assay. If the advanced compound effectively blocks CDK2, the resulting cell cycle arrest will trigger a measurable spike in Caspase-3/7 cleavage compared to the 7-Me-PPA baseline.

References

  • Trisubstituted Pyrazolopyrimidines as Novel Angiogenesis Inhibitors Source: PLoS One (2013) URL:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry, American Chemical Society (2022) URL:[Link]

  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model Source: Journal of Medicinal Chemistry, American Chemical Society (2019) URL:[Link]

Sources

Validation

A Researcher's Guide to the Reproducibility of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine IC50 Values

For researchers in kinase drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying compound potency. The pyrazolo[4,3-d]pyrimidine scaffold, a core component of many kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in kinase drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying compound potency. The pyrazolo[4,3-d]pyrimidine scaffold, a core component of many kinase inhibitors, is of significant interest. This guide focuses on 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a representative of this class, to explore a critical and often underestimated challenge: the reproducibility of its IC50 values across different studies.

This document provides an in-depth analysis of the factors influencing IC50 determination, a comparative look at published data for analogous compounds, and robust, self-validating protocols to enhance the consistency and reliability of your experimental results.

The Challenge: Why Do IC50 Values Vary?

It is a common experience for researchers to find that IC50 values for the same compound reported in the literature can vary significantly. This is not necessarily an indication of flawed research, but rather a reflection of the high sensitivity of kinase assays to experimental conditions. An IC50 value is not an intrinsic constant of a molecule but is highly dependent on the context of the assay in which it is measured.

Key factors that directly impact the final IC50 value include the choice of assay technology, the concentrations of enzyme and substrate, and the specific reaction conditions maintained during the experiment. For ATP-competitive inhibitors, such as those based on the pyrazolo[4,3-d]pyrimidine scaffold, the concentration of ATP is one of the most critical variables. An assay run at a low ATP concentration will typically yield a more potent IC50 value than one run at the high millimolar concentrations found physiologically within a cell.

Furthermore, the transition from a purified biochemical assay to a cell-based assay introduces a host of new variables, including cell membrane permeability, efflux pump activity, intracellular ATP levels, and off-target effects, all of which can dramatically alter a compound's apparent potency.

Factors Influencing IC50 Reproducibility cluster_biochemical Biochemical Assay Parameters cluster_cellular Cellular Assay Parameters IC50 Measured IC50 Value ATP_Conc ATP Concentration (e.g., Km vs 1mM) ATP_Conc->IC50 Enzyme_Conc Enzyme Concentration Enzyme_Conc->IC50 Substrate_Conc Substrate Choice & Conc. Substrate_Conc->IC50 Assay_Format Assay Technology (Radiometric, FRET, etc.) Assay_Format->IC50 Buffer Buffer Conditions (pH, Mg2+, DMSO%) Buffer->IC50 Cell_Line Cell Line & Genotype Cell_Line->IC50 Metabolism Compound Metabolism Metabolism->IC50 Efflux Efflux Pumps (e.g., P-gp) Efflux->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 Endpoint Viability Endpoint (MTT, CTG, etc.) Endpoint->IC50

Caption: Key parameters in biochemical and cellular assays that influence measured IC50 values.

Comparative Analysis of Published Pyrazolo[4,3-d]pyrimidine IC50 Values

While a direct, multi-study comparison for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is limited in publicly accessible literature, we can analyze data from structurally related pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs that target similar kinases (e.g., CDKs, BTK, RIPK1) to understand the expected range of variability. These scaffolds are electronically and structurally similar, making them useful surrogates for this analysis.

Compound ClassTarget KinaseIC50 (nM)Assay TypeKey ConditionsReference
Pyrazolo[3,4-d]pyrimidineBTK4.2BiochemicalNot Specified
Pyrazolo[3,4-d]pyrimidineBTK27BiochemicalNot Specified
Pyrazolo[3,4-d]pyrimidineBRK3.37BiochemicalNot Specified
Pyrrolo[2,3-d]pyrimidineRIPK111BiochemicalNot Specified
Pyrazolo[3,4-d]pyrimidineCDK2~300 (Ki)Cell-based3-day growth inhibition
Pyrrolo[2,3-d]pyrimidineFLT3/CDK2< 80Cell-based (MV4-11)Proliferation (unspecified)
Pyrazolo[3,4-d]pyrimidineCDK9 Degrader3.5BiochemicalNot Specified

Analysis of Discrepancies:

As illustrated in the table, even within the same chemical class, reported potencies can range from low single-digit to hundreds of nanomolar. For instance, two different pyrazolo[3,4-d]pyrimidine compounds targeting BTK showed IC50 values of 4.2 nM and 27 nM respectively. This variation can arise from differences in the specific assay protocol, the purity of the recombinant kinase, or the substrate used.

The most significant shift in potency is often observed when moving from biochemical to cellular assays. A CDK2 inhibitor with a low nanomolar biochemical Ki value translated to a ~300 nM cellular IC50. This decrease in apparent potency is common and highlights the impact of cellular factors like membrane transport and competition with high intracellular ATP levels.

Protocols for Generating Reproducible IC50 Data

To ensure that IC50 data is both reliable and comparable to other studies, adopting a standardized and well-controlled protocol is paramount. Below are detailed, self-validating workflows for both biochemical and cellular IC50 determination.

Protocol 1: In Vitro Biochemical Kinase Assay (CDK9 Example)

This protocol is designed to determine the potency of an inhibitor against a purified kinase, such as CDK9/Cyclin T1. The use of a radiometric assay is considered a gold standard due to its direct measurement of substrate phosphorylation, which minimizes interference from assay artifacts.

Objective: To measure the concentration of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine required to inhibit 50% of CDK9 enzymatic activity.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Peptide substrate (e.g., a derivative of the C-terminal domain of RNA Pol II)

  • [γ-³³P]ATP

  • Test inhibitor (serial dilutions in 100% DMSO)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Workflow Diagram:

Biochemical IC50 Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer) C 3. Add Kinase, Inhibitor, and Buffer to Plate (Pre-incubate 10-15 min) A->C B 2. Prepare Inhibitor Serial Dilution (10-point, in DMSO) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate at RT (e.g., 60 minutes) D->E F 6. Stop Reaction & Spot onto Filter Plate E->F G 7. Wash Filter Plate (Remove unreacted ATP) F->G H 8. Read Plate (Scintillation Counter) G->H I 9. Analyze Data (Non-linear regression to find IC50) H->I

Caption: Step-by-step workflow for a robust biochemical IC50 determination.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, peptide substrate, and kinase buffer. Then add the diluted inhibitor. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Causality Check: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction starts.

  • Initiation: Start the kinase reaction by adding a mix of cold ATP and [γ-³³P]ATP. The final ATP concentration should be set at or near the experimentally determined Km for ATP to allow for meaningful comparison across different kinases.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range (less than 20% substrate turnover).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unreacted [γ-³³P]ATP will not. Wash the plate multiple times to remove background signal.

  • Data Acquisition: Read the plate using a scintillation counter to quantify the incorporated radioactivity.

  • Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT Example)

This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the concentration of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine that reduces the viability of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3/CDK inhibition)

  • Complete cell culture medium

  • Test inhibitor (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a SDS-HCl solution)

  • 96-well clear-bottom plates

  • Plate reader (absorbance)

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach and resume growth overnight.

    • Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to contact inhibition and altered drug sensitivity.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations (typically a 10-point serial dilution). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a defined period, typically 72 hours, to allow for effects on cell proliferation to manifest.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration using a non-linear regression model.

Conclusion and Recommendations

The reproducibility of IC50 values for 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine and related kinase inhibitors is fundamentally tied to the meticulous control of experimental variables. Discrepancies in the literature are often not errors, but reflections of different assay conditions.

For maximum reproducibility and data integrity, researchers should:

  • Standardize Assay Conditions: Whenever possible, use consistent ATP and substrate concentrations, especially when comparing multiple compounds or targets. Reporting the ATP concentration used is critical for the interpretation of data for ATP-competitive inhibitors.

  • Characterize the Assay: Always ensure the kinase reaction is in the linear range with respect to time and enzyme concentration.

  • Report Detailed Methods: When publishing, provide comprehensive details of the assay protocol, including all reagent concentrations, incubation times, temperatures, and the specific source of enzymes and cell lines. This allows for more accurate interpretation and replication by others.

  • Run Orthogonal Assays: Validate biochemical hits in a relevant cell-based assay to understand how potency translates in a more complex biological system.

By adhering to these principles, the scientific community can improve the consistency and reliability of published data, accelerating the collective progress of drug discovery.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. (2025). A Comparative Guide to Selective CDK9 Inhibitors for Researchers.
  • Licht-Murava, A., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Vianello, P., et al. (2011, June 3). Factors influencing the inhibition of protein kinases. Taylor & Francis Online.
  • Balaji, S., & Srinivasan, N. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Bamborough, P., et al. (2009, January 15). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • Klaeger, S. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Sportsman, J. R., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Kumar, D., et al. (2014, June 10). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed.
  • Vaghasia, S. J., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Lee, G., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Zhang, K., et al. (2018, November 27). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ACS Publications.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
  • Sharma, G., et al. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.
  • Bell, A. S., et al. (1997, December 19). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. ACS Publications.
  • Sławiński, J., et al. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Wang, Y., et al. (2018, February 22). *Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN
Comparative

A Comparative Analysis of Aromatase Inhibitors in Enzymatic Assays: The Natural Flavonoid Chrysin versus Commercial Drugs

This guide provides an in-depth comparison of the enzymatic inhibition of aromatase, a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent cancers. While initial interest was e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the enzymatic inhibition of aromatase, a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent cancers. While initial interest was expressed in the compound 3-Hydroxychrysene (CAS 63019-39-6), a metabolite of the polycyclic aromatic hydrocarbon chrysene often used as a biomarker for environmental exposure, its specific, potent enzymatic inhibitory activity is not well-documented in publicly available scientific literature to warrant a direct comparison with established commercial inhibitors.[1][2][3][4][5][6][7][8]

However, the parent structure, chrysin (5,7-dihydroxyflavone), is a well-characterized natural flavonoid with known inhibitory effects on aromatase.[9][10][11] This guide will, therefore, pivot to a scientifically robust comparison of chrysin with three commercially successful aromatase inhibitors: Letrozole, Anastrozole, and Exemestane. This comparison will be grounded in their performance in enzymatic assays, providing valuable insights for researchers, scientists, and drug development professionals.

The Critical Role of Aromatase in Estrogen Biosynthesis

Aromatase (cytochrome P450 19A1 or CYP19A1) is the rate-limiting enzyme in the synthesis of estrogens from androgens.[12][13][14] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral tissues such as adipose tissue become the main sites of estrogen production.[12][15][16][17] Aromatase catalyzes the conversion of androstenedione and testosterone to estrone and estradiol, respectively. As many breast cancers are estrogen receptor-positive (ER+), their growth is driven by estrogen.[13] Consequently, inhibiting aromatase is a highly effective therapeutic strategy to deprive these cancer cells of their growth signal.[13]

The following diagram illustrates the final steps of steroidogenesis and the central role of aromatase.

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone Testosterone Testosterone->Aromatase Substrate Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inhibitors Aromatase Inhibitors (Chrysin, Letrozole, Anastrozole, Exemestane) Inhibitors->Aromatase Inhibition

Caption: The role of Aromatase in estrogen synthesis and its inhibition.

Inhibitor Profiles: Mechanism and Potency

The inhibitors discussed here vary in their chemical nature and mechanism of action, which has significant implications for their use in research and clinical settings.

Chrysin: A Natural Flavonoid Inhibitor

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in honey and propolis.[10][11] It has been identified as a competitive inhibitor of aromatase in various in vitro studies.[9][10] As a research tool, chrysin is valuable for studying the effects of natural compounds on steroidogenesis. However, its therapeutic potential is limited by poor oral bioavailability.[9]

Commercial Aromatase Inhibitors

The third-generation aromatase inhibitors are the standard of care for ER-positive breast cancer in postmenopausal women and can be broadly categorized into two classes.[18]

  • Non-Steroidal, Reversible Inhibitors:

    • Letrozole (Femara®): A highly potent, non-steroidal, competitive inhibitor of aromatase.[14][19][20] It binds reversibly to the heme group of the cytochrome P450 unit of the enzyme.[20]

    • Anastrozole (Arimidex®): Similar to letrozole, anastrozole is a potent and selective non-steroidal, reversible inhibitor of aromatase.[19][21][22]

  • Steroidal, Irreversible Inactivator:

    • Exemestane (Aromasin®): A steroidal, irreversible aromatase inactivator that is structurally similar to the natural substrate, androstenedione.[12][15][16] It acts as a "suicide substrate," meaning the enzyme converts it into a reactive intermediate that binds covalently to the active site, leading to permanent inactivation.[12][15][23]

Comparative Analysis of Enzymatic Inhibition

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in enzymatic assays. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the value, the more potent the inhibitor.

The table below summarizes the reported inhibitory concentrations for chrysin and the selected commercial inhibitors against human aromatase in cell-free enzymatic assays. It is crucial to note that assay conditions, such as substrate concentration and enzyme source (e.g., human placental microsomes, recombinant enzyme), can influence the absolute IC50 values.

InhibitorTypeMechanismReported IC50/Ki (nM)
Chrysin Natural FlavonoidCompetitive, Reversible4,200[9]
Letrozole Non-SteroidalCompetitive, Reversible11.5[19]
Anastrozole Non-SteroidalCompetitive, Reversible15[19]
Exemestane SteroidalIrreversible ("Suicide")30[14][19]

Data compiled from multiple sources and represent approximate values for comparison. Absolute values can vary based on specific assay conditions.

From the enzymatic data, it is evident that the commercial inhibitors Letrozole and Anastrozole are significantly more potent than the natural flavonoid chrysin, with IC50 values in the low nanomolar range. Exemestane also demonstrates high potency. The several orders of magnitude difference in potency underscores the success of targeted drug design in optimizing inhibitor affinity for the enzyme's active site.

Experimental Protocol: In Vitro Aromatase Enzymatic Assay

To provide a practical context for these comparisons, here is a detailed, step-by-step methodology for a common type of in vitro aromatase inhibition assay using human recombinant enzyme and a fluorogenic substrate. This type of assay is widely used in high-throughput screening for its sensitivity and ease of use.

Principle

This assay measures the activity of recombinant human aromatase (CYP19A1) by monitoring the metabolism of a non-fluorescent substrate into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.

Materials
  • Recombinant human CYP19A1 enzyme (e.g., from insect cells)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (Chrysin, Letrozole, Anastrozole, Exemestane) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Experimental Workflow

Aromatase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prep_Inhibitor 1. Prepare serial dilutions of test inhibitors in DMSO Add_Inhibitor 4. Add inhibitor dilutions to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Prepare enzyme/substrate mix in buffer Add_Enzyme 5. Add enzyme/substrate mix and pre-incubate Prep_Enzyme->Add_Enzyme Prep_NADPH 3. Prepare NADPH regenerating system Start_Reaction 6. Initiate reaction by adding NADPH system Prep_NADPH->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Read_Plate 7. Read fluorescence kinetically (e.g., every minute for 30 min) Start_Reaction->Read_Plate Calculate_Rate 8. Calculate reaction rates (slope of fluorescence vs. time) Read_Plate->Calculate_Rate Plot_Data 9. Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Calculate_IC50 10. Determine IC50 values from dose-response curve Plot_Data->Calculate_IC50

Caption: Workflow for a fluorometric in vitro aromatase inhibition assay.

Step-by-Step Procedure
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test compounds (e.g., 11-point dilutions) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent-induced enzyme inhibition.[24]

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

    • Prepare a working solution of the recombinant aromatase and the fluorogenic substrate in potassium phosphate buffer. The concentrations should be optimized based on the enzyme's specific activity.[24][25]

  • Assay Setup:

    • To a 96-well black microplate, add a small volume (e.g., 2 µL) of each inhibitor dilution in triplicate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells with no enzyme as a background control.

    • Add the enzyme/substrate mixture to all wells.

    • Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate and Read Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the average rate of the background control wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Conclusion

This guide provides a comparative overview of the natural flavonoid chrysin and three leading commercial drugs—Letrozole, Anastrozole, and Exemestane—in the context of aromatase inhibition. While chrysin demonstrates inhibitory activity, the synthetic compounds are orders of magnitude more potent in enzymatic assays, highlighting the efficacy of targeted drug development. The provided experimental protocol for an in vitro aromatase assay offers a robust framework for researchers to conduct their own comparative studies and screen novel compounds. Understanding the distinct mechanisms and relative potencies of these inhibitors is fundamental for their application in both basic research and clinical oncology.

References

  • U.S. Food and Drug Administration. (n.d.). AROMASIN (exemestane) Tablets Label. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). exemestane.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Exemestane? Retrieved from [Link]

  • Wikipedia. (n.d.). Exemestane. Retrieved from [Link]

  • Yue, W., Wang, J., Savinov, A., & Brodie, A. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 97(5), 437-443. Retrieved from [Link]

  • Dr. Oracle. (2026, February 25). What are the commercial (trade) names of anti-estrogen agents?
  • TRIAL-IN Pharma. (n.d.). Aromatase Inhibitors. Retrieved from [Link]

  • GoodRx. (2024, June 25). Aromatase Inhibitors List for Breast Cancer Treatment. Retrieved from [Link]

  • Vissapragada, R., Shwetha, V., & Mohanty, S. (2015). Preclinical Pharmacological Evaluation of Letrozole as a Novel Treatment for Gliomas. Molecular Cancer Therapeutics, 14(7), 1546-1556. Retrieved from [Link]

  • Balunas, M. J., Su, B., Brueggemeier, R. W., & Kinghorn, A. D. (2008). Enzyme kinetic analysis of luteolin and letrozole on aromatase inhibition. The Journal of Steroid Biochemistry and Molecular Biology, 112(4-5), 171-177. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Aromatase inhibitors. Retrieved from [Link]

  • Sławińska-Brych, A., Zdybel, M., & Król, M. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 933. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002, June 7). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200. Retrieved from [Link]

  • Hamilton, A., & Volm, M. (2001). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. Oncology, 15(8), 965-972. Retrieved from [Link]

  • Long, B. J., Jelovac, D., Thiantanawat, A., & Brodie, A. M. (1998). The steroidal antiestrogen ICI 182780 is an inhibitor of cellular aromatase activity. The Journal of Steroid Biochemistry and Molecular Biology, 67(4), 303-310. Retrieved from [Link]

  • Park, H., Lee, K., & Lee, K. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 17(5), 1213-1217. Retrieved from [Link]

  • Scott, E. E., & Knaak, C. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ACS Chemical Biology, 16(11), 2261-2268. Retrieved from [Link]

  • Miller, W. R. (2003). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 82(Suppl 1), S3-S8. Retrieved from [Link]

  • Ozkaya, H., & Can, A. (2021). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 18(5), 626-632. Retrieved from [Link]

  • Sbardella, D., Tundo, G., & Coletta, A. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1601-1610. Retrieved from [Link]

  • Dowsett, M., Jones, A., & Johnston, S. R. (1998). In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer. Clinical Cancer Research, 4(12), 3075-3080. Retrieved from [Link]

  • Njar, V. C., & Brodie, A. M. (1999). Aromatase inhibitors and enzyme stability. Endocrine-Related Cancer, 6(2), 211-218. Retrieved from [Link]

  • Walle, T., & Walle, U. K. (2007). Aromatase inhibition by bioavailable methylated flavones. The Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 136-139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-HYDROXYCHRYSENE. Retrieved from [Link]

  • Sameni, H. R., & Shafaie, F. (2020). Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review. Phytotherapy Research, 34(7), 1545-1553. Retrieved from [Link]

  • NextSDS. (n.d.). 3-HYDROXYCHRYSENE — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., Wang, Y., & Li, Y. (2023). Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment. Frontiers in Pharmacology, 14, 1243543. Retrieved from [Link]

  • Sameni, H. R., & Shafaie, F. (2020). Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxychrysene (C18H12O). Retrieved from [Link]

  • Incardona, J. P., Linbo, T. L., & Vines, C. A. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer 3-Methylchrysene Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. ResearchGate. Retrieved from [Link]

  • Le Bail, J. C., Varnat, F., & Nicolas, J. C. (1998). Effects of phytoestrogens on aromatase, 3β and 17β-hydroxysteroid dehydrogenase activities and human breast cancer cells. ResearchGate. Retrieved from [Link]

  • Al-Rashida, M., & Ejaz, S. A. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 430. Retrieved from [Link]

  • Incardona, J. P., Linbo, T. L., & Vines, C. A. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer 3-Methylchrysene Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(30), 11099-11109. Retrieved from [Link]

  • Asati, V., & Mahapatra, D. K. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 163. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Enzymatic Detection of 3-Hydroxyisovaleryl-CoA.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Executive Summary & Chemical Profile Proper chemical hygiene and waste management are critical when handling specialized pharmaceutical intermediates. 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) is a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Proper chemical hygiene and waste management are critical when handling specialized pharmaceutical intermediates. 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) is a nitrogen-dense heterocyclic compound frequently utilized in drug development and kinase inhibitor research[1].

The defining characteristic of this compound is its extreme nitrogen mass fraction. With a molecular formula of C₆H₇N₅, it contains five nitrogen atoms per molecule[1]. This structural feature dictates strict, non-standard disposal protocols. Improper incineration or thermal decomposition of such high-nitrogen organic compounds leads to the rapid generation of toxic nitrogen oxides (NOx), nitrous oxide (N₂O), and potentially hydrogen cyanide (HCN)[2][3]. Therefore, standard municipal disposal is strictly prohibited; all waste must be routed through controlled, high-temperature hazardous waste facilities equipped with specialized exhaust scrubbers.

Physicochemical Properties & Hazard Assessment

Understanding the physical parameters of the compound is the first step in validating your laboratory's safety protocols. The high nitrogen content acts as a precursor for hazardous emissions during combustion, requiring specific environmental controls[2].

PropertyValueOperational Implication
Chemical Name 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl-Nomenclature used for waste manifesting.
CAS Number 63019-49-8[1]Primary identifier for environmental tracking.
Molecular Formula C₆H₇N₅[1]High N-content requires NOx-scrubbing during disposal.
Molecular Weight 149.15 g/mol [4]Used to calculate theoretical NOx yield per batch.
Physical State Solid / Crystalline powder[5]High risk of aerosolization; requires wet-cleaning.
Reactivity Acts as a chemical base[6]Exothermic reaction risk if mixed with strong acids.

Immediate Spill Response Protocol

Because 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine exists as a fine crystalline powder, the primary acute risk during a spill is inhalation of airborne active pharmaceutical ingredients (API)[5]. Dry sweeping must be strictly avoided to prevent dust explosions or respiratory exposure[7].

Step-by-Step Spill Mitigation:

  • Area Isolation: Immediately isolate the spill area in all directions (at least 25 meters for bulk solid spills) to prevent cross-contamination[6].

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Wet Containment (Causality Check): Dampen the solid spill material with a mild, compatible neutralizing agent (such as 5% ammonium hydroxide or soapy water). Why? Dampening suppresses dust generation and prevents the API from aerosolizing into the laboratory's HVAC system[6].

  • Collection: Use absorbent paper dampened with the same solution to collect the material. Do not use dry brushes or vacuums unless they are specifically HEPA-filtered for hazardous APIs[7].

  • Decontamination & Sealing: Wash all contaminated surfaces with soap and water. Seal the collected waste, absorbent papers, and contaminated PPE in a vapor-tight plastic bag for eventual hazardous disposal[6].

Standard Operating Procedure (SOP) for Disposal

To prevent environmental contamination and ensure regulatory compliance, the disposal of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine must follow a self-validating segregation and incineration workflow.

Phase 1: Waste Segregation & Packaging
  • Solid Waste: Place all powder, contaminated labware, and spill cleanup materials into double-sealed polyethylene (PE) bags.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), store the liquid in high-density polyethylene (HDPE) carboys.

  • Halogen Separation (Critical): Never mix this nitrogen-rich waste with halogenated solvents (like dichloromethane). Why? The presence of halogens during the incineration of nitrogenous compounds alters the thermodynamic profile, significantly increasing the risk of forming highly toxic dioxins and furans[3].

Phase 2: Labeling & Storage
  • Label all containers explicitly as: "High-Nitrogen Hazardous Organic Waste - Contains Pyrazolopyrimidine (CAS 63019-49-8)."

  • Store in a cool, dry, well-ventilated secondary containment area away from strong oxidizing agents and acids[6].

Phase 3: High-Temperature Incineration
  • Thermal Destruction: The waste must be transported to a licensed hazardous waste facility capable of sustaining incineration temperatures exceeding 1000°C. Why? Lower temperatures (300–650°C) act as a pyrolysis environment, which converts the heterocyclic nitrogen directly into harmful HCN and volatile NOx precursors[2][3]. Temperatures >1000°C, combined with a secondary afterburner, ensure the complete cleavage of the pyrimidine and pyrazole rings.

  • Exhaust Scrubbing: The chosen facility must utilize an alkaline scrubber system (e.g., a sodium hydroxide wet scrubber). This system chemically neutralizes the inevitable NOx combustion gases into harmless salts before atmospheric release[2].

Disposal Routing Workflow

G Start 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Waste Generation SolidWaste Solid Waste (Powder/Crystals) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic) Start->LiquidWaste Segregation1 Double-Sealed PE Bags (Non-halogenated) SolidWaste->Segregation1 Segregation2 HDPE Carboys (Halogen-Free) LiquidWaste->Segregation2 Labeling Label: High-Nitrogen Hazardous Waste Segregation1->Labeling Segregation2->Labeling Incineration High-Temp Incineration (>1000°C) + Afterburner Labeling->Incineration Transport to Licensed Facility Scrubber Alkaline Scrubber (NOx Neutralization) Incineration->Scrubber Combustion Gases (NOx) SafeRelease Safe Atmospheric Release (N2, CO2, H2O) Scrubber->SafeRelease Neutralized Exhaust

Fig 1. Decision tree for the segregation and high-temperature incineration of high-nitrogen pyrazolopyrimidine waste.

References[4] Title: 7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Product Specifications

Sources

Handling

Personal protective equipment for handling 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Comprehensive Safety and Operational Guide for Handling 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 63019-49-8) Executive Summary & Chemical Profile 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 63019-49-8)

Executive Summary & Chemical Profile

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS: 63019-49-8) is a highly specialized active pharmaceutical ingredient (API) building block, predominantly utilized in the synthesis of kinase inhibitors and purine analogs [1]. Because of its potent biological activity and role in drug development, handling this compound requires uncompromising adherence to occupational safety standards. This guide provides drug development professionals with field-proven, step-by-step methodologies to ensure operational integrity, regulatory compliance, and personnel safety.

Hazard Causality & Risk Assessment

To design an effective safety protocol, researchers must understand why this specific molecule poses a risk, moving beyond generic safety data sheets.

  • Structural Hazards & Causality: As a nitrogen-rich heteroaromatic compound, this pyrazolo-pyrimidine derivative exhibits significant lipophilicity. This structural trait allows it to easily cross biological membranes, meaning dermal exposure can lead to rapid systemic absorption .

  • Toxicological Profile: Classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, and Eye Irrit. 2A [1]. In its typical state as a fine crystalline powder, it presents a high risk of aerosolization. Inhalation of these micro-particles can lead to respiratory sensitization and Specific Target Organ Toxicity (STOT SE 3).

  • Regulatory Alignment: Compounds with potential organ toxicity or those structurally mimicking existing hazardous APIs must be handled under the stringent protocols outlined by [3], requiring enhanced engineering controls and specific Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the scale of the operation and the potential for aerosol generation. mandate that employers provide appropriate PPE when engineering controls alone cannot completely eliminate hazards [2].

Table 1: Quantitative PPE Selection Matrix based on Handling Scale

Scale of OperationRespiratory ProtectionDermal Protection (Gloves)Body & Eye ProtectionEngineering Controls
Analytical (< 100 mg) Not required if in hoodSingle Nitrile (≥ 5 mil thickness)Flame-retardant lab coat, safety glasses with side shieldsClass II Biological Safety Cabinet (BSC) or Fume Hood
Preparative (100 mg - 10 g) N95 or P100 half-maskDouble Nitrile (Inner: 5 mil, Outer: 8 mil)Disposable Tyvek sleeves, chemical splash gogglesCertified Fume Hood (Face velocity ≥ 100 fpm)
Bulk/Process (> 10 g) PAPR or Full-face P100Double Nitrile + extended cuffs taped to suitFull Tyvek suit, face shield worn over gogglesGlovebox / Negative Pressure Isolator with HEPA filtration

Step-by-Step Operational Protocol

Every protocol described here operates as a self-validating system. Do not bypass these checks; they are designed to ensure immediate verification of your safety environment.

Phase 1: Pre-Operation (Self-Validation)

  • Verify Engineering Controls: Check the fume hood monitor to ensure the face velocity is between 100-120 feet per minute (fpm).

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Inspect PPE Integrity: Check gloves for microscopic pinhole leaks by trapping air inside the glove and rolling the cuff tightly. Ensure safety goggles form a complete, unbroken seal around the eyes.

  • Prepare the Workspace: Line the weighing area with an anti-static, disposable bench pad. Place a secondary containment tray directly under the analytical balance to catch micro-spills.

Phase 2: Execution (Weighing and Transfer)

  • Static Mitigation: Pyrimidine derivatives often hold a static charge, causing the fine powder to "jump" and aerosolize. Use an anti-static ionizer gun on your V-shaped spatula and weigh boat for 5 seconds prior to handling.

  • Container Opening: Open the primary chemical container only deep inside the fume hood (at least 6 inches behind the sash plane) to ensure the capture of any immediate dust plumes.

  • Transfer: Use the V-shaped spatula to transfer the powder slowly. Avoid dropping the powder from a height.

  • Sealing and Decontamination: Cap the receiving vial immediately after the desired mass is reached. Wipe the exterior of the closed vial with a wipe dampened with 70% isopropanol before removing it from the hood.

Phase 3: Post-Operation (Decontamination)

  • Surface Cleaning: Wipe down the balance and spatulas with a solvent that solubilizes the API (typically DMSO or methanol), followed by a secondary wipe with a water/detergent solution to remove any residual solvent film.

  • Doffing PPE: Remove outer gloves while your hands are still inside the fume hood, turning them inside out to trap contaminants. Dispose of them immediately in the solid hazardous waste bin.

Spill Response & Disposal Plan

  • Minor Spill (< 1 g inside hood): Do not sweep. Sweeping aerosolizes the API. Cover the powder with a damp absorbent pad. Wipe inward from the edges to the center. Place all materials in a sealable hazardous waste bag.

  • Major Spill (> 1 g outside hood): Evacuate the immediate area. Don a P100 respirator and double gloves. Use a HEPA-filtered vacuum dedicated exclusively to hazardous pharmaceutical powders.

  • Disposal: 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine waste must be treated as highly toxic chemical waste. Collect all contaminated solids (gloves, wipes, bench pads) in a rigid, leak-proof container labeled "Toxic Solid Waste - Pyrimidine Analogs." Dispose of via high-temperature incineration through a certified RCRA waste management provider.

Workflow Visualization

G Start Start: Operational Planning Risk Hazard Assessment (CAS: 63019-49-8) Start->Risk Scale Determine Handling Scale Risk->Scale ScaleMg Milligram Scale (< 1 g) Scale->ScaleMg <1g ScaleG Gram/Bulk Scale (> 1 g) Scale->ScaleG >1g PPE_Mg Standard PPE: Nitrile gloves, Lab coat, Glasses ScaleMg->PPE_Mg PPE_G Enhanced PPE: Double gloves, Tyvek, N95/P100 ScaleG->PPE_G Hood Engineering Controls: Fume Hood / Glove Box PPE_Mg->Hood PPE_G->Hood Execution Execution: Weighing & Transfer Hood->Execution Waste Disposal: Incineration / Solid Waste Execution->Waste

Fig 1. Decision matrix and workflow for handling 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

References

  • 1H-Pyrazolo[4,3-d]pyrimidin-5-amine, 7-methyl- (9CI) — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Personal Protective Equipment Overview. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazardous Drugs in Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.